molecular formula C17H25N5O13 B231340 2-Amino-3-(methylamino)propanoic acid CAS No. 16676-91-8

2-Amino-3-(methylamino)propanoic acid

Cat. No.: B231340
CAS No.: 16676-91-8
M. Wt: 118.13 g/mol
InChI Key: UJVHVMNGOZXSOZ-UHFFFAOYSA-N
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Description

Contextualization as a Non-Proteinogenic Amino Acid in Research

2-Amino-3-(methylamino)propanoic acid, commonly known by the acronym BMAA, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the universal genetic code to build proteins. nih.govnih.gov BMAA is a derivative of the amino acid alanine (B10760859), featuring a methylamino group on its side chain. wikipedia.org Its unique structure and biological activity have made it a significant subject of scientific inquiry.

Produced by a wide range of organisms, including cyanobacteria, diatoms, and dinoflagellates, BMAA has been identified in diverse terrestrial and aquatic ecosystems globally. nih.govwikipedia.orgtandfonline.com The discovery that BMAA can be misincorporated into proteins in place of L-serine has been a pivotal point in research, suggesting a potential mechanism by which it could disrupt normal cellular function. wikipedia.org This misincorporation could lead to protein misfolding and aggregation, which are characteristic features of several neurodegenerative diseases. wikipedia.org The role of BMAA as a potential environmental factor in the etiology of such diseases has fueled extensive research into its biosynthesis, distribution, and biological effects. nih.gov

Historical Trajectories of Academic Interest in BMAA, particularly in Neurotoxicology

The scientific focus on BMAA originated from investigations into the high incidence of a neurodegenerative disease complex, Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), among the Chamorro people of Guam. nih.govnih.gov Initial research in the mid-20th century explored potential environmental causes for this neurological disorder. neurology.org BMAA was first isolated from the seeds of cycad trees (Cycas micronesica), a traditional food source for the Chamorro people, in 1967. nih.govrsc.org

Early studies investigated the link between the consumption of flour made from these cycad seeds and ALS/PDC. neurology.org While initial findings suggested that traditional processing methods removed a significant amount of BMAA, the hypothesis of its involvement in the disease persisted. neurology.org A crucial development in the historical trajectory of BMAA research was the discovery that BMAA is not produced by the cycad plant itself, but by symbiotic cyanobacteria of the genus Nostoc residing in its roots. nih.gov This finding broadened the scope of research beyond cycads to cyanobacteria as a widespread potential source of BMAA. tandfonline.comnih.gov

Subsequent research in the early 2000s demonstrated that BMAA is produced by a vast array of cyanobacteria species found in various environments. nih.gov This ubiquity, combined with evidence of its bioaccumulation in food webs, reignited interest in BMAA as a potential global environmental neurotoxin. pnas.orgmiami.edu The focus of neurotoxicological research has since been on elucidating the mechanisms through which BMAA may exert its toxic effects on the nervous system. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UJVHVMNGOZXSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101292415
Record name α-Amino-β-methylaminopropionic acid
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Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma MSDS]
Record name 3-(Methylamino)-(DL)-alanine
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CAS No.

16676-91-8
Record name α-Amino-β-methylaminopropionic acid
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Record name alpha-Amino-beta-methylaminopropionate
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Record name α-Amino-β-methylaminopropionic acid
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Record name 3-(METHYLAMINO)-(DL)-ALANINE
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Chemical Profile of Bmaa

The fundamental chemical properties of 2-Amino-3-(methylamino)propanoic acid are summarized in the interactive table below.

PropertyValueSource
IUPAC Name (2S)-2-Amino-3-(methylamino)propanoic acid nih.govwikipedia.org
CAS Number 15920-93-1 nih.govwikipedia.org
Chemical Formula C4H10N2O2 nih.govwikipedia.org
Molecular Weight 118.136 g·mol−1 wikipedia.org
Structure CNCC@@HN wikipedia.org

Synthetic Approaches and Derivatives for 2 Amino 3 Methylamino Propanoic Acid Research

Chemical Synthesis Pathways for 2-Amino-3-(methylamino)propanoic acid

The synthesis of this compound (BMAA) can be approached through various chemical routes, starting from different precursor molecules. These methods are designed to construct the characteristic diaminopropanoic acid backbone and introduce the N-methyl group.

One documented method involves a multi-step process starting from L-carbobenzoxy asparagine. google.com This pathway leverages established organic reactions to build the target molecule. The key steps are outlined below:

Hofmann Degradation : L-carbobenzoxy asparagine undergoes a Hofmann degradation reaction using iodobenzene (B50100) diacetate. This reaction removes one carbon atom, converting the asparagine derivative into a 2,3-diaminopropionic acid intermediate. google.com

Reductive Amination (Benzyl Protection) : The resulting diaminopropionic acid is treated with benzaldehyde (B42025) in a reductive amination reaction. This step introduces a benzyl (B1604629) protective group onto one of the amino groups. google.com

Reductive Amination (Methylation) : A subsequent reductive amination with a formaldehyde (B43269) solution introduces the required methyl group to the unprotected nitrogen. google.com

Deprotection : The final step involves catalytic hydrogenation using a palladium-carbon catalyst. This simultaneously removes the benzyl and carbobenzoxyl protective groups, yielding the free amino acid, BMAA. google.com

Acidification : The final product is then acidified with hydrochloric acid to produce L-BMAA hydrochloride. google.com This entire process is notable for not requiring purification of intermediates between steps, achieving a total yield of over 50%. google.com

Another synthetic approach starts from 2-acetamidoacrylic acid. In this method, the starting material is stirred with a 40% aqueous solution of methylamine (B109427). prepchem.com The methylamine adds across the double bond to yield 2-acetylamino-3-(methylamino)propanoic acid. prepchem.com Subsequent hydrolysis of the acetyl group would yield BMAA.

Table 1: Overview of a Synthesis Pathway for L-BMAA Hydrochloride

Step Starting Material Key Reagents Product Purpose
1 L-carbobenzoxy asparagine Iodobenzene diacetate 2,3-diaminopropionic acid derivative Hofmann degradation to shorten carbon chain. google.com
2 Product from Step 1 Benzaldehyde, Sodium borohydride (B1222165) Benzyl-protected intermediate Introduction of a protective group. google.com
3 Product from Step 2 Formaldehyde, Sodium borohydride Methyl-substituted derivative Introduction of the N-methyl group. google.com
4 Product from Step 3 Palladium on carbon, Hydrogen gas Free L-BMAA Removal of protective groups. google.com

Esterification of Related Acids

Esterification is a fundamental reaction in organic synthesis, often employed to protect carboxylic acid functional groups during other chemical transformations. In the context of synthesizing BMAA or its derivatives, an ester group can serve as a temporary modification to prevent the carboxylic acid from participating in unwanted side reactions.

A typical esterification, such as a Fischer esterification, involves reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com For a precursor to BMAA, this would convert the carboxyl group (-COOH) into an ester (e.g., -COOCH₃). This protecting group is generally stable under neutral or acidic conditions but can be easily removed at the end of the synthesis by hydrolysis with a base or acid to regenerate the carboxylic acid. youtube.com While direct esterification of BMAA itself is not a primary synthesis step, the esterification of its precursors is a key strategy in multi-step synthetic plans to ensure the specific modification of other parts of the molecule, such as the amino groups.

Chiral Synthesis Methodologies

Producing a specific stereoisomer of BMAA, typically the L-isomer which is found in nature, requires chiral synthesis strategies. wikipedia.org These methods ensure that the final product has the desired three-dimensional arrangement at its chiral center.

One effective approach is to use a chiral starting material. The synthesis beginning with L-carbobenzoxy asparagine is an example of a chiral synthesis because the stereochemistry of the starting L-amino acid is retained throughout the reaction sequence, leading to the formation of L-BMAA. google.com

Enzymatic synthesis represents another powerful tool for achieving high stereoselectivity. rsc.org Enzymes such as lactate (B86563) dehydrogenases and D-amino acid transaminases are used for the asymmetric synthesis of various chiral amino acids from prochiral precursors. rsc.orgresearchgate.net For example, a transaminase could be used to asymmetrically transfer an amino group to a suitable keto-acid precursor, establishing the desired stereocenter. While specific enzymatic routes for BMAA are not as commonly documented as for other amino acids, these biocatalytic methods offer a promising avenue for producing enantiomerically pure BMAA. rsc.org

Incorporation of this compound into Peptides

The deliberate incorporation of non-proteinogenic amino acids like BMAA into peptide chains is a key technique for creating novel peptides with unique structures and properties. This is achieved using established methods of peptide synthesis, where BMAA is treated as a specialized building block. Research has shown that BMAA can be incorporated into proteins during synthesis. nih.gov

Conventional Peptide Coupling Methods (C to N direction)

The standard method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), which builds the peptide chain in the C-terminus to N-terminus direction. nih.gov This process involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. nih.gov

The general cycle for adding each amino acid, including a protected BMAA residue, is as follows:

Deprotection : The N-terminus of the resin-bound amino acid is protected by a temporary group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, typically piperidine, to expose a free amino group. masterorganicchemistry.com

Coupling : The next amino acid (e.g., Fmoc-BMAA-OH, with its side chain also protected if necessary) is activated and added. Activation of its carboxyl group is achieved using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salt-based reagents like HBTU, HATU, and PyBOP. bachem.comsigmaaldrich.com These reagents facilitate the formation of a peptide bond between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound chain. bachem.com

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the growing peptide. nih.gov

This cycle is repeated for each amino acid until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin support, and all protecting groups are removed. masterorganicchemistry.com

Table 2: Common Coupling Reagents in Peptide Synthesis

Reagent Full Name Type Notes
DCC N,N'-Dicyclohexylcarbodiimide Carbodiimide One of the original coupling reagents; its byproduct can be difficult to remove. nih.gov
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) Aminium Salt Widely used, efficient, and generates HOBt as a byproduct. sigmaaldrich.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Aminium Salt Highly reactive, useful for difficult couplings due to the formation of OAt esters. sigmaaldrich.com

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective coupling reagent, particularly for preventing racemization. sigmaaldrich.com |

Synthesis of Tri-, Penta-, and Heptapeptides Containing BMAA Residues

The synthesis of specific oligopeptides such as tripeptides, pentapeptides, or heptapeptides containing BMAA residues follows the iterative logic of Solid-Phase Peptide Synthesis (SPPS). The strategy remains the same regardless of the peptide length, simply requiring more cycles of deprotection and coupling.

For example, to synthesize a hypothetical tripeptide, Glycyl-BMAA-Alanine (Gly-BMAA-Ala), the process would be:

An alanine (B10760859) residue, protected with an Fmoc group at its N-terminus, is first attached to the solid-phase resin via its C-terminus.

The Fmoc group on alanine is removed.

An appropriately protected BMAA molecule (e.g., Fmoc-BMAA(Boc)-OH, where the side-chain amino group is protected by a Boc group) is activated and coupled to the alanine on the resin.

The Fmoc group on the newly added BMAA is removed.

Fmoc-protected glycine (B1666218) is then activated and coupled to the BMAA residue.

Finally, the N-terminal Fmoc group on glycine is removed, and the entire tripeptide is cleaved from the resin, along with the removal of the Boc side-chain protection on BMAA.

This same procedure can be extended to create longer peptides. A pentapeptide would require four coupling cycles after the initial amino acid is attached to the resin, and a heptapeptide (B1575542) would require six. The key is the repetitive and controlled nature of the SPPS cycle, which allows for the precise assembly of a defined sequence containing BMAA or other non-proteinogenic amino acids. While BMAA is found in naturally occurring peptides like paenilamicins, the synthetic construction of such peptides or their analogues relies on these well-established chemical methods. frontiersin.orgnih.gov

Synthesis of Isotopic and Radiolabeled Analogues for Research

The synthesis of isotopically labeled versions of BMAA is essential for a variety of research applications, including metabolic tracing, protein incorporation studies, and quantification in complex biological samples using mass spectrometry. Common isotopes used include stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D), and radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H).

A versatile method for producing ¹³C-methyl-labeled amino acids involves palladium-catalyzed C(sp³)–H functionalization. nih.govrsc.org This strategy can be adapted for BMAA. A precursor molecule that already contains the core amino acid structure but lacks the N-methyl group could be methylated using an isotopically labeled methyl source, such as ¹³C-iodomethane. nih.gov This introduces the ¹³C-label specifically at the methyl position, creating a heavier version of BMAA that can be distinguished by a mass spectrometer.

For radiolabeling, a similar approach is used but with radioactive precursors. For instance, using [¹⁴C]-formaldehyde or [³H]-sodium borohydride during the reductive amination step of a synthetic pathway would introduce ¹⁴C or ³H into the BMAA molecule, respectively. These radiolabeled analogues are invaluable for uptake and competition assays, allowing researchers to track the movement and binding of BMAA in biological systems with high sensitivity. mdpi.com The synthesis of these labeled compounds follows the same chemical principles as their non-labeled counterparts, with the critical substitution of a standard reagent for its isotopically enriched version at a specific step in the synthesis.

Stable Isotope Labeling for Pharmacokinetic Studies (e.g., [15N]-BMAA)

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, are fundamental to understanding the biological behavior of BMAA. The use of stable isotope-labeled BMAA, such as with nitrogen-15 (B135050) ([¹⁵N]), allows researchers to trace the molecule within a biological system without the complications of radioactivity. nih.govemory.edu While direct synthesis routes for [¹⁵N]-BMAA are not extensively detailed in publicly available literature, established methods for the synthesis of other ¹⁵N-labeled amino acids provide a clear framework for its potential production. tandfonline.comnih.govbsb-muenchen.denih.govthieme-connect.com

These methods generally involve the incorporation of a ¹⁵N source, such as [¹⁵N]ammonium chloride or ¹⁵N-phthalimide, into a precursor molecule that can then be converted to the desired amino acid. tandfonline.combsb-muenchen.de Both enzymatic and chemical synthesis strategies are viable.

Enzymatic Synthesis: Stereospecific enzymatic methods offer an efficient route for producing L-amino acids. tandfonline.comnih.gov These processes often utilize NAD-dependent amino acid dehydrogenases. For instance, L-[¹⁵N]serine, L-[¹⁵N]methionine, and L-[¹⁵N]glutamic acid have been synthesized from their corresponding α-ketoacids using bacterial amino acid dehydrogenases with [¹⁵N]ammonium chloride as the nitrogen source. tandfonline.comnih.gov A coupled enzymatic system can also be employed, where ¹⁵N-labeled L-glutamate is first generated and then serves as an amine donor to an appropriate α-keto acid. nih.gov

Chemical Synthesis: Chemical methods provide an alternative for producing ¹⁵N-labeled amino acids. One such method involves using a ¹⁵N-labeled phthalimide (B116566) as a key intermediate, which is then coupled with a hydroxy acid derivative under Mitsunobu conditions. bsb-muenchen.dethieme-connect.com Another approach reports a nitrogen replacement process where the ¹⁵N atom from glycine-¹⁵N is directly incorporated into anilines, showcasing the versatility of chemical synthesis in isotope labeling. rsc.org

The table below summarizes general approaches for the synthesis of ¹⁵N-labeled amino acids, which could be adapted for the production of [¹⁵N]-BMAA.

Synthesis Method ¹⁵N Source Key Intermediates/Reagents General Yield Reference(s)
Enzymatic Reductive Amination[¹⁵N]Ammonium Chlorideα-ketoacid precursor, Amino Acid Dehydrogenase (e.g., AlaDH, LeuDH), NADHHigh tandfonline.comnih.gov
Coupled Enzymatic System[¹⁵N]Ammonium Sulfateα-ketoglutarate, Glutamate (B1630785) Dehydrogenase, Branched-chain amino acid aminotransferase70-80% nih.gov
Chemical Synthesis (Mitsunobu)[¹⁵N]Ammonium Salt¹⁵N-Phthalimide, Hydroxy acid derivative, DEAD, Ph₃PModerate to Good bsb-muenchen.dethieme-connect.com

Radiolabeling for Positron Emission Tomography (PET) Imaging (e.g., [18F]-FAMP, [18F]-MeFAMP)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can visualize and quantify metabolic processes. Radiolabeling of BMAA analogs with positron-emitting isotopes, such as fluorine-18 (B77423) ([¹⁸F]), allows for non-invasive studies of their distribution and transport in the brain. tandfonline.com While direct radiolabeling of BMAA for PET is not common, fluorinated analogues of other amino acids have been developed and studied extensively. Two such examples are 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]-FAMP) and 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]-MeFAMP), which are analogues of α-aminoisobutyric acid. tandfonline.comnih.gov

The radiosynthesis of these compounds is typically achieved through no-carrier-added nucleophilic substitution. tandfonline.comnih.gov This process involves the preparation of a precursor molecule, often a cyclic sulfamidate, which then reacts with [¹⁸F]fluoride. This method has been shown to produce high yields and high radiochemical purity for both [¹⁸F]-FAMP and [¹⁸F]-MeFAMP. tandfonline.comnih.gov

Research has shown that both [¹⁸F]-FAMP and [¹⁸F]-MeFAMP are taken up by the type A amino acid transport system. tandfonline.com In studies using a rat gliosarcoma model, [¹⁸F]-MeFAMP demonstrated a significantly higher tumor to normal brain ratio compared to [¹⁸F]-FAMP, suggesting its potential as a promising PET imaging agent for brain tumors. tandfonline.com

The following table summarizes the key characteristics of the radiosynthesis of [¹⁸F]-FAMP and [¹⁸F]-MeFAMP.

Radiotracer Precursor Synthesis Method Decay-Corrected Yield Radiochemical Purity Reference(s)
[¹⁸F]-FAMPCyclic SulfamidateNo-carrier-added nucleophilic substitution>78%>99% tandfonline.comnih.gov
[¹⁸F]-MeFAMPCyclic SulfamidateNo-carrier-added nucleophilic substitution>78%>99% tandfonline.comnih.gov

Synthesis and Study of this compound Derivatives for Mechanism Elucidation

To understand the neurotoxic mechanisms of BMAA, researchers synthesize and study various derivatives. A primary hypothesis for BMAA's toxicity is its action as an excitotoxin, primarily through its interaction with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov Therefore, the synthesis of derivatives that can act as agonists or antagonists at these receptors is a key strategy for elucidating the precise molecular interactions of BMAA.

The design and synthesis of antagonists for NMDA and AMPA receptors are active areas of research for the potential treatment of various neurological disorders. emory.edunih.govbohrium.com While these antagonists are not typically synthesized directly from BMAA, the principles behind their design and their structure-activity relationships provide valuable insights into the types of modifications that could be applied to BMAA to probe its receptor interactions.

For instance, the synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines has led to the identification of potent NMDA receptor antagonists. nih.gov Similarly, novel propanolamine (B44665) and amide-based derivatives have been developed as selective antagonists for the NR1/NR2B subunit of the NMDA receptor. emory.edu In the realm of AMPA receptors, research has focused on developing noncompetitive antagonists that are dependent on transmembrane AMPA receptor regulatory proteins (TARPs), which could offer a more targeted approach to modulating receptor activity. bohrium.com

By synthesizing BMAA derivatives that incorporate structural features known to influence binding at NMDA and AMPA receptors, researchers can systematically investigate which parts of the BMAA molecule are critical for its neurotoxic effects. These studies can help to confirm whether BMAA's excitotoxicity is the primary driver of its pathological effects and can guide the development of potential therapeutic interventions.

Analytical Methodologies for the Detection and Quantification of 2 Amino 3 Methylamino Propanoic Acid

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate analysis of BMAA is highly dependent on the initial sample preparation and extraction procedures. These steps are crucial for isolating BMAA from complex matrices and separating it into its different forms.

Extraction from Biological Tissues and Fluids

The extraction of BMAA from diverse biological materials, such as cyanobacteria, shellfish, and cycad seeds, is a foundational step in its analysis. rsc.orgnih.govresearchgate.net A common approach involves using hydrochloric acid (HCl) or trichloroacetic acid (TCA) to release the amino acid from the sample matrix. nih.govnih.gov For instance, studies have successfully extracted BMAA from cyanobacteria and diatoms by employing various extraction protocols, highlighting the need for method validation to ensure efficiency and avoid discrepancies in reported concentrations. nih.govresearchgate.netdiva-portal.org

The extraction efficiency can be influenced by the sample-to-solvent ratio, known as the extraction ratio (ER). Research on phytoplankton and mollusk samples has shown that optimal ERs are necessary for achieving satisfactory recoveries. For total soluble BMAA in phytoplankton, an ER of 1:100 is recommended, while for the precipitated bound form, a ratio of 1:500 is more suitable. In mollusks, an ER of 1:50 is suggested for the total soluble form. proquest.comnih.gov Solid-phase extraction (SPE) is often used as a purification step after initial extraction to remove interfering compounds. proquest.comnih.gov

Protein Precipitation and Fractionation (Free, Soluble Bound, Precipitated Bound BMAA)

BMAA can exist in biological samples in both a free form and associated with or bound to proteins. researchgate.netresearchgate.net To accurately quantify the total amount of BMAA, it is essential to differentiate and analyze these various fractions. The common analytical procedure involves separating the sample into a free form, a soluble-bound form, and a precipitated-bound form of BMAA. nih.gov

Protein precipitation is a key technique to achieve this fractionation. abcam.com Trichloroacetic acid (TCA) is a widely used and effective precipitating agent. sigmaaldrich.com The process typically involves adding TCA to the sample extract to precipitate the proteins. researchgate.netsigmaaldrich.com The supernatant then contains the free BMAA and soluble-bound forms, while the pellet contains the precipitated, protein-bound BMAA. nih.gov

To analyze the total BMAA concentration, an acid hydrolysis step is required to break the peptide bonds and release the bound BMAA from the protein fractions. rsc.orgrsc.orgresearchgate.net This is commonly achieved by heating the sample with 6 M hydrochloric acid (HCl). nih.govresearchgate.net For example, the TCA protein precipitation method, followed by acid hydrolysis, has been validated for extracting both free and protein-bound BMAA from cyanobacterial matrices. nih.govresearchgate.net Some methods also utilize acetone (B3395972) precipitation, where cold acetone is added to the extract to precipitate proteins, which can then be separated by centrifugation. sigmaaldrich.comnih.gov

Table 1: Comparison of BMAA Extraction and Fractionation Methods
FractionExtraction/Separation MethodKey Procedural StepReference
Free BMAATrichloroacetic Acid (TCA) ExtractionExtraction with 0.1 M TCA. nih.govnih.gov
Total Soluble BMAA (Free + Soluble Bound)Acid Hydrolysis of SupernatantHCl hydrolysis of the supernatant from TCA precipitation. nih.gov
Precipitated Bound BMAAAcid Hydrolysis of PelletHCl hydrolysis of the pellet from TCA precipitation. nih.gov
Total BMAAAcid Hydrolysis of Whole SampleHydrolysis with 6 M HCl to release all forms of BMAA. rsc.orgnih.gov

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate BMAA from other amino acids and potential isomers before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is one of the techniques used for the analysis of BMAA. rsc.org This method typically requires a derivatization step to increase the volatility of the amino acid, making it suitable for gas chromatography. While it has been used in some studies, leading to reports of high BMAA concentrations, its selectivity has been questioned. plos.org Comparative studies have suggested that GC-MS may be less selective than other methods like LC-MS/MS, potentially leading to overestimation of BMAA concentrations in certain samples. plos.org

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is currently considered the most reliable and widely used analytical technique for BMAA analysis due to its high selectivity and sensitivity. rsc.orgnih.govresearchgate.net This method can distinguish BMAA from its structural isomers, such as 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA), which is crucial for accurate identification and quantification. nih.govnih.gov

Two main LC approaches are used for BMAA analysis:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating small, polar molecules like BMAA without the need for derivatization. rsc.orgproquest.comrsc.org The direct analysis of the native compound simplifies sample preparation. rsc.orgrsc.org HILIC-MS/MS methods have been developed and validated for the analysis of BMAA in various samples, including cycad seeds and cyanobacteria. rsc.org The use of an internal standard, such as deuterium-labeled BMAA, is recommended to ensure accurate quantification. rsc.orgnih.gov

Reversed-Phase Liquid Chromatography (RPLC): When using RPLC, a pre-column derivatization step is generally required to increase the hydrophobicity of BMAA, allowing for better retention and separation on the column. rsc.orgmdpi.com The most common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govresearchgate.netmdpi.com This method has been validated for the analysis of both free and protein-bound BMAA in cyanobacteria. nih.govresearchgate.net

Studies comparing HILIC and RPLC-AQC methods have found that the quantitative results can differ depending on the sample matrix. For instance, in diatom and mollusk samples, the concentrations of BMAA determined by the HILIC method were found to be higher than those determined by the AQC derivatization method. proquest.com

Table 2: Performance Characteristics of a Validated LC-MS/MS Method
ParameterValue/RangeMatrixReference
Accuracy (Recovery)95% to 109%Cyanobacteria, Muscle Tissue rsc.org
Relative Standard Deviation1% to 6%Cyanobacteria, Muscle Tissue rsc.org
Limit of Detection (LOD)<1 µg g⁻¹ (free BMAA)Tissue rsc.org
Limit of Detection (LOD)<4 µg g⁻¹ (total BMAA)Tissue rsc.org
Instrument Limit of Detection0.5 pg on columnCyanobacteria nih.gov
Method Limit of Detection0.1 µg/g dry weightCyanobacteria nih.gov

Reversed-Phase HPLC with Fluorescence Detection

Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is another method used for BMAA quantification. nih.govplos.org Since BMAA is not naturally fluorescent, this technique requires a pre-column derivatization step with a fluorescent tag, such as AQC. nih.govresearchgate.net

The method involves extraction of free BMAA with TCA or total BMAA via acid hydrolysis, followed by derivatization and then separation on a reversed-phase column. nih.gov While this method can be effective and low-cost, its selectivity has been a point of concern. nih.govplos.org Comparative studies have shown that HPLC-FD can sometimes overestimate BMAA concentrations in complex samples like cyanobacteria when compared to more selective LC-MS/MS methods. plos.org This discrepancy is often attributed to the potential for other compounds in the matrix to be derivatized and co-elute with BMAA, causing interference. plos.org Despite this, HPLC-FD methods have been developed and optimized, for example, by using methanol (B129727) as an alternative to acetonitrile (B52724) in the mobile phase, proving efficient for routine monitoring in certain contexts. nih.gov

Table 3: Performance of an Optimized HPLC-FD Method for BMAA
ParameterValue/RangeMethodologyReference
Limit of Detection0.35 - 0.75 pg injectedAQC Derivatization, Methanol Mobile Phase nih.gov
Limit of Quantification1.10 - 2.55 pg injectedAQC Derivatization, Methanol Mobile Phase nih.gov
Linear RangeUp to 850 pmolAQC Derivatization, Methanol Mobile Phase nih.gov

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of amino acids, including BMAA. nih.gov This method offers high separation efficiency, short analysis times, and requires minimal sample volumes. nih.govcreative-proteomics.com CE separates molecules based on their charge-to-hydrodynamic ratio in an electric field, making it well-suited for the analysis of charged molecules like amino acids. mdpi.com

Different detection methods can be coupled with CE for BMAA analysis. Capillary Electrophoresis with Ultraviolet Detection (CE-UV) is one approach, though the intrinsic UV absorption of some amino acids can be weak. creative-proteomics.com To address this, derivatization agents that introduce a chromophore are often used to enhance sensitivity. creative-proteomics.com Capillary Electrophoresis-Mass Spectrometry (CE-MS) provides high sensitivity and accuracy for both qualitative and quantitative analysis of amino acids. creative-proteomics.com Another variant, Capillary Electrophoresis-Electrochemical Detection (CE-EC), allows for the direct detection of underivatized amino acids and is noted for its selectivity and cost-effectiveness. creative-proteomics.com For even higher sensitivity, Capillary Electrophoresis-Laser-Induced Fluorescence (CE-LIF) can be employed, which requires derivatizing the amino acids with a fluorescent tag. creative-proteomics.com

The development of new analytical methods for BMAA is crucial due to the limitations of existing techniques. nih.gov While methods like ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) after derivatization have been validated, discrepancies in results between different analytical approaches highlight the need for continued research and development of robust analytical methods like CE. nih.gov

Spectroscopic and Immunochemical Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and quantification of molecules, including BMAA. nih.gov A significant advantage of ¹H NMR is its ability to identify and quantify BMAA without the need for derivatization, which can streamline sample preparation. nih.gov This non-destructive technique can be used to monitor and confirm the presence of BMAA in environmental and biological samples. nih.gov

Research has demonstrated the development and validation of a ¹H NMR method for determining BMAA in aqueous environmental samples. nih.gov This method involved solid-phase extraction (SPE) for sample cleanup, followed by ¹H NMR analysis. nih.gov The lower limit of quantification (LLOQ) was reported to be 5 µg/mL, with good inter- and intra-assay precision. nih.gov

NMR has also been employed to study the metabolic effects of BMAA. For instance, high-resolution magic angle spinning (HRMAS) NMR has been used to investigate the metabolic profile of zebrafish embryos exposed to BMAA, revealing dose-dependent effects on various metabolic pathways. nih.gov This non-invasive metabolomics approach has provided insights into the multifaceted toxicity of BMAA. nih.gov Furthermore, two-dimensional NMR techniques, such as chemical exchange spectroscopy (EXSY), have been used to study the chemical equilibria between BMAA and its carbamate adducts, as well as its interactions with divalent metal ions. researchgate.net

However, the sensitivity of NMR can be a limitation for detecting low concentrations of BMAA. One study reported that no BMAA was detected in cyanobacterial samples using ¹H-NMR, which had a limit of detection of 5 mg/L. nih.gov This highlights that while NMR is a highly selective method, its sensitivity may not be sufficient for all applications, especially when compared to techniques like LC-MS/MS. nih.gov

The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical method that has been developed for the quantitative and qualitative screening of BMAA, particularly in water samples. goldstandarddiagnostics.comeurofins-technologies.com This technique is based on the principle of direct competitive ELISA, where BMAA in a sample competes with a BMAA-horseradish peroxidase (HRP) analog for binding sites on specific rabbit anti-BMAA antibodies. eurofins-technologies.comnih.gov The resulting antibody-antigen complexes are then captured on a microtiter plate coated with a secondary antibody. goldstandarddiagnostics.comeurofins-technologies.com The addition of a substrate solution generates a color signal that is inversely proportional to the concentration of BMAA in the sample. goldstandarddiagnostics.comnih.gov

Commercial ELISA kits have been made available for the rapid and relatively inexpensive screening of BMAA. nih.govplos.org These kits offer a test sensitivity with a limit of quantitation around 4 ng/mL and can be performed in approximately 2 hours. eurofins-technologies.com The assay is designed for research use only and provides screening results that should be confirmed by an alternative method for any regulatory action. eurofins-technologies.com

However, studies evaluating the performance of these commercial ELISA kits have raised concerns about their suitability for screening surface waters. nih.govplos.orgnih.gov One study found that the recovery of spiked samples was often higher than 100%, with some recoveries exceeding 400%. nih.govplos.org Furthermore, the ELISA often produced a positive signal for samples in which BMAA was not detectable by the more selective method of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govplos.org These findings suggest that the ELISA kit, in its evaluated state, may not be suitable for reliably screening surface waters for BMAA due to issues with accuracy and potential false positives. nih.govplos.org

Table 1: Comparison of BMAA Concentrations in Unspiked Water Samples Determined by ELISA and LC-MS/MS

Sample Type ELISA Result (µg/L) LC-MS/MS Result
Filtered lake water with cyanobacterial bloom (Sample 9) >200 Not Detected
Filtered lake water with cyanobacterial bloom (Sample 10) >200 Not Detected
Tap water Positive Not Detected
Humic acid solutions Positive Not Detected

Data sourced from a study evaluating a commercial BMAA ELISA kit. nih.govplos.org

Derivatization Strategies for Enhanced Detection and Specificity

Derivatization is a crucial step in the analysis of BMAA, particularly for chromatographic methods. It involves chemically modifying the analyte to improve its properties for separation and detection. researchgate.net For BMAA, derivatization is often employed to increase its molecular mass and hydrophobicity, which enhances its retention on reversed-phase liquid chromatography (RPLC) columns and improves ionization efficiency for mass spectrometry detection. researchgate.net

Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common strategy in BMAA analysis. researchgate.netnih.gov These reagents react with the primary and secondary amino groups of BMAA, attaching a fluorescent or UV-active tag that facilitates detection. thermofisher.comjascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC)

FMOC has been utilized in a pre-column derivatization method for the analysis of BMAA in various matrices, including growth medium, mammal tissues, and cycad seeds. nih.govresearchgate.net The reaction with FMOC forms a stable, fluorescent derivative of BMAA that can be readily detected by liquid chromatography with fluorescence detection (LC-FLD) or mass spectrometry. researchgate.net Research has shown that FMOC derivatization can be optimized for the sensitive determination of BMAA and its isomers in surface waters, coupled with ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS). nih.gov One study found FMOC to be a more suitable derivatization reagent than AQC for BGA samples due to fewer co-extraction problems. researchgate.net

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

AQC is another widely used pre-column derivatization reagent for amino acids, including BMAA. researchgate.netthermofisher.com It reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com The AQC derivatization method has been validated for the extraction and analysis of both free and protein-bound BMAA from cyanobacterial matrices using LC-MS/MS. nih.gov This derivatization allows for the use of common C18 stationary phases in chromatography and generally leads to greater sensitivity and detectability. researchgate.netnih.gov A rapid HPLC method using AQC derivatization has been developed for the fluorescence detection of BMAA in cyanobacteria, significantly reducing the analysis time. epa.gov However, some studies have noted that co-extraction issues in certain sample matrices can affect detection when using the AQC reagent. researchgate.net

Table 2: Overview of Pre-column Derivatization Reagents for BMAA Analysis

Derivatization Reagent Abbreviation Common Detection Method Key Features
9-Fluorenylmethyl Chloroformate FMOC LC-FLD, LC-MS Forms stable, fluorescent derivatives; suitable for complex matrices. nih.govresearchgate.net
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate AQC LC-FLD, LC-MS/MS Reacts with primary and secondary amines; enhances sensitivity and allows for C18 chromatography. thermofisher.comresearchgate.netnih.gov

Acylation with fluoroacyl anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), represents another derivatization strategy for BMAA analysis, particularly for gas chromatography-mass spectrometry (GC-MS). This approach involves the reaction of the analyte with the anhydride to form a volatile derivative suitable for GC separation. While the provided search results primarily focus on LC-based methods and derivatization with FMOC and AQC, the principle of acylation is a well-established technique in analytical chemistry for modifying polar functional groups to increase volatility for GC analysis. The use of fluoroacyl anhydrides like PFPA introduces fluorine atoms into the derivative, which can enhance its detectability by electron capture detection (ECD) or provide characteristic mass spectral fragmentation patterns for MS detection. Although specific research findings on the application of PFPA for BMAA analysis were not prominent in the provided search results, it remains a relevant chemical derivatization strategy within the broader context of amino acid analysis.

Other Derivatizing Reagents (e.g., Ethyl Chloroformate)

Beyond the more common derivatizing agents, ethyl chloroformate (ECF) has been utilized for the analysis of 2-Amino-3-(methylamino)propanoic acid (BMAA), particularly for detection by gas chromatography-mass spectrometry (GC-MS). nih.govacs.org Derivatization is a necessary step in this context, as it converts the non-polar, non-volatile BMAA into a volatile compound suitable for GC analysis. nih.govacs.org

The ECF derivatization process is noted for its ability to react with both the amino and carboxylic acid groups of the amino acid. nih.gov A significant advantage of using ECF is that the reaction can proceed in an aqueous medium, which simplifies sample preparation by not requiring the complete removal of water before or during the reaction. core.ac.ukcore.ac.uknih.gov This characteristic improves the reproducibility of the method when handling large batches of samples. core.ac.uk The derivatization procedure typically involves treating the sample with a mixture of ethanol (B145695) and pyridine, followed by the addition of ECF. The resulting derivatives are then extracted using a solvent like dichloromethane (B109758) or n-hexane for subsequent GC-MS analysis. core.ac.ukresearchgate.net Researchers have optimized and validated ECF-based methods for the comprehensive analysis of various metabolites, including amino acids, in complex biological matrices like serum and urine. core.ac.uknih.gov

Studies characterizing the ECF derivative of BMAA have clarified its mass spectrometric fragmentation patterns, which is crucial for accurate identification and quantification. nih.govacs.org For instance, it was discovered that a prominent ion at m/z 245.12 results from the loss of an ethoxy radical from the amino groups, a finding that corrected previous interpretations of the fragmentation pathway and improved the reliability of BMAA identification. nih.govacs.org

Method Validation, Internal Standards, and Interferences

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. wjarr.comresearchgate.net For BMAA analysis, this involves a thorough assessment of selectivity, repeatability, and recovery, the use of appropriate internal standards to correct for variability, and an understanding of interferences from the sample matrix and structural isomers.

Utilization of Deuterated Internal Standards

The use of stable isotope-labeled internal standards (IS) is considered the gold standard in quantitative mass spectrometry, and deuterated standards are commonly employed for this purpose. researchgate.netaptochem.com An ideal IS, such as a deuterated version of the analyte, exhibits nearly identical chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization response. researchgate.netaptochem.comclearsynth.com This co-elution and similar behavior allow the IS to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and robust quantification. aptochem.comclearsynth.com

In the analysis of BMAA, deuterium-labeled BMAA (typically D3-BMAA, where three hydrogen atoms are replaced by deuterium) is frequently used as an internal standard to improve quantification. researchgate.netwur.nl The IS is added to each sample prior to extraction, ensuring it undergoes the same processing as the target analyte. wur.nl

While deuterated standards are widely used, some studies have investigated other stable isotope-labeled variants. For instance, one study compared the performance of deuterated BMAA (²H₃-BMAA) with a ¹⁵N-labeled BMAA internal standard. rsc.orgelsevierpure.com The results indicated that the ¹⁵N-BMAA provided a more stable and robust quantification signal compared to the deuterated analogue. rsc.orgelsevierpure.com This was attributed to potential issues with the stability of the deuterated label under certain analytical conditions. elsevierpure.com Despite this, deuterated standards like D3-BMAA and D5-DAB remain crucial tools in many validated methods for BMAA analysis. nih.govresearchgate.net

Analysis of Matrix Effects in Biological Samples

Matrix effects are a significant challenge in bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). eijppr.com These effects occur when co-eluting, endogenous substances from the sample matrix (e.g., proteins, lipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.goveijppr.com This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification. nih.govugent.be

The analysis of BMAA in complex biological samples is highly susceptible to matrix effects. For example, a study on mussel tissues found that the BMAA signal was inhibited by about 10% in a simple extract, but this suppression increased to 65% after complete protein hydrolysis, which releases more interfering compounds. nih.gov Conversely, in a cyanobacterial matrix, a signal enhancement of approximately 18% was observed for BMAA. nih.gov Another study found no significant matrix effect on BMAA quantification in cyanobacteria but did observe signal suppression for its isomer, DAB. This suppression was attributed to co-eluting basic amino acids such as lysine (B10760008), histidine, and arginine. rsc.org

Strategies to mitigate matrix effects include:

Effective Sample Clean-up: Solid-phase extraction (SPE) is widely used to remove interfering components from sample extracts before LC-MS/MS analysis. nih.govrsc.org Oasis MCX cartridges, a type of mixed-mode cation exchange SPE, have been shown to be effective in cleaning up extracts from various biological samples. nih.govrsc.org

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering matrix components can reduce suppression or enhancement. eijppr.com

Use of Stable Isotope-Labeled Internal Standards: A co-eluting stable isotope-labeled internal standard (like D3-BMAA) is assumed to experience the same matrix effects as the analyte. By comparing the analyte's signal to the internal standard's signal, these effects can be compensated for, leading to more accurate results. clearsynth.comnih.gov However, differential suppression between the analyte and the internal standard can still occur, potentially leading to quantification errors. ugent.benih.gov

The variability of matrix effects across different sample types necessitates that methods be carefully validated for each specific matrix to ensure accurate and reliable quantification of BMAA. nih.goveijppr.com

Differentiation and Quantification from Structural Isomers (e.g., 2,4-Diaminobutanoic acid (DAB), N-(2-Aminoethyl)glycine (AEG), β-Amino-N-methyl-alanine (BAMA))

A primary analytical challenge in BMAA research is its accurate detection and quantification due to the presence of naturally occurring structural isomers. nih.govmarquette.edu These isomers, which include 2,4-diaminobutanoic acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA), often share the same molecular weight and can co-occur with BMAA in biological samples. nih.govnih.gov This can lead to misidentification and overestimation of BMAA if the analytical method lacks sufficient specificity. mdpi.com

The key to resolving this issue lies in chromatographic separation. Various liquid chromatography (LC) methods have been developed to separate BMAA from its isomers prior to detection by mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is commonly used for the analysis of underivatized BMAA and its isomers. nih.govwur.nl While HILIC can successfully separate BMAA from DAB and AEG, several studies have reported that it fails to provide baseline separation between BMAA and BAMA. nih.govresearchgate.net This co-elution makes it difficult to distinguish between the two compounds based on retention time alone.

Reversed-Phase Liquid Chromatography (RPLC): RPLC methods are typically used for the analysis of derivatized amino acids. Derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or dansyl chloride alters the polarity of the isomers, often enabling better separation on a C18 column. nih.govelsevierpure.comresearchgate.net For example, AQC-derivatized BMAA and BAMA can be well-separated using RPLC. researchgate.net Similarly, derivatization with (S)-NIFE followed by RPLC on a C18 column has been shown to successfully separate L-BMAA, D-BMAA, L-BAMA, L-DAB, D-DAB, and AEG. nih.gov

In addition to chromatographic separation, mass spectrometry (MS) provides another layer of specificity. By monitoring multiple specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM), it is possible to distinguish between isomers, even if they are not perfectly separated chromatographically. nih.gov For instance, even if BMAA and BAMA co-elute, they may have different ion ratios for specific transitions, which can be used for differentiation. mdpi.com A robust analytical protocol for confident identification requires both chromatographic separation and the monitoring of multiple specific ion transitions. nih.govrsc.org

The table below summarizes findings on the separation of BMAA from its isomers.


Cellular and Molecular Mechanisms of 2 Amino 3 Methylamino Propanoic Acid Action

Excitotoxicity Hypothesis and Glutamatergic System Interactions

One of the earliest and most studied hypotheses for BMAA's neurotoxicity is its role as an excitotoxin. nih.gov This theory posits that BMAA improperly activates glutamate (B1630785) receptors, the primary excitatory neurotransmitter receptors in the central nervous system. nih.govyoutube.com Excessive stimulation of these receptors leads to a cascade of events culminating in neuronal damage and death, a phenomenon known as excitotoxicity. nih.gov While the excitotoxicity of BMAA is considered relatively weak compared to other known excitotoxins, its persistence in the synapse could lead to chronic receptor activation. nih.gov

Agonism of Ionotropic Glutamate Receptors (NMDA and non-NMDA Receptors)

BMAA has been demonstrated to act as an agonist at ionotropic glutamate receptors, including both N-methyl-D-aspartate (NMDA) and non-NMDA receptors like AMPA receptors. researchgate.netnih.govresearchgate.net As a structural analog of glutamate, BMAA can bind to these receptors, initiating an influx of ions and causing prolonged depolarization of neurons. researchgate.netnih.gov

Studies on Drosophila have shown that ingested BMAA functions as an NMDA agonist, leading to an abnormal postsynaptic response characterized by a decreased amplitude but a greatly increased duration of the NMDA component. nih.gov This suggests that BMAA alters the gating characteristics of the NMDA receptor. nih.gov In contrast, no significant effect was observed on the AMPA component of the response in these studies. nih.gov Other research, however, indicates that BMAA's excitotoxic mechanisms can be initiated through the activation of other non-NMDA ionotropic receptors as well. nih.gov The binding of BMAA to these receptors leads to aberrant ion flows, contributing to cellular apoptosis. researchgate.net

Receptor TypeObserved Effect of BMAAExperimental Model
NMDA Receptor Agonist activity, abnormal response (decreased amplitude, increased duration), receptor-specific desensitization. nih.govDrosophila postsynaptic cell. nih.gov
Non-NMDA Receptors Activation leads to excitotoxic mechanisms. nih.govInvertebrate neurons (leech Haemopis sanguisuga). nih.gov
AMPA Receptor No discernible effect in some studies. nih.govDrosophila postsynaptic cell. nih.gov

Activation of Metabotropic Glutamate Receptors (mGluR)

Studies have confirmed the overactivation of both ionotropic and metabotropic glutamate receptors by BMAA in various in vitro models. nih.gov The binding of BMAA to mGluRs can lead to the activation of phospholipase C and subsequent intracellular events that result in a significant increase in intracellular calcium, contributing to endoplasmic reticulum stress and apoptosis. nih.gov

Role of Bicarbonate Adduct Formation in Excitotoxicity

The excitotoxic activity of BMAA is significantly enhanced by its reaction with bicarbonate to form a β-carbamate adduct. researchgate.netnih.gov This adduct, β-N-carboxy-BMAA, acts as the more potent excitotoxic agent at glutamate receptors. In the presence of bicarbonate, the toxicity of BMAA is amplified, suggesting that the carbamate (B1207046) form is a key player in its mechanism of action. nih.gov This adduct formation is a spontaneous reaction that occurs in vivo, allowing BMAA to more effectively bind to and activate glutamate receptors, thereby inducing excitotoxicity. researchgate.netnih.gov

Modulation of Intracellular Ion Concentrations (Ca2+, Na+, K+)

A primary consequence of glutamate receptor overactivation by BMAA is the disruption of intracellular ion homeostasis. nih.govresearchgate.netnih.gov The activation of NMDA and other ionotropic receptors leads to an influx of sodium (Na+) and calcium (Ca2+) ions and an efflux of potassium (K+) ions. nih.govresearchgate.netnih.gov

This shift in ion concentrations has several detrimental effects:

Increased Intracellular Ca2+ : The excessive influx of Ca2+ is a central event in excitotoxicity. nih.gov It disrupts normal mitochondrial function, leading to the overproduction of reactive oxygen species (ROS) and the release of cytochrome c, which in turn initiates the apoptotic cascade, or programmed cell death. researchgate.netnih.gov

Increased Intracellular Na+ : The influx of Na+ causes membrane depolarization. nih.gov

Decreased Intracellular K+ : The efflux of K+ further contributes to the depolarization of the neuron. nih.gov

This ionic dysregulation ultimately leads to mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways. researchgate.netnih.gov

IonEffect of BMAA ExposureConsequence
Calcium (Ca2+) Increased intracellular concentration. nih.govDisrupted mitochondrial function, ROS overproduction, apoptosis initiation. nih.gov
Sodium (Na+) Increased intracellular concentration. nih.govnih.govMembrane depolarization. nih.gov
Potassium (K+) Decreased intracellular concentration. nih.govnih.govMembrane depolarization. nih.gov

Protein Misincorporation Hypothesis

A second major hypothesis for BMAA's toxicity is that it can be mistakenly incorporated into the primary structure of proteins during synthesis. elsevierpure.comnih.gov This misincorporation can lead to protein misfolding, aggregation, and a loss of normal protein function, which are hallmarks of many neurodegenerative diseases. nih.govnih.gov

Evidence for Substitution of Canonical Amino Acids (e.g., L-Serine, L-Alanine)

Research suggests that BMAA can be misincorporated into proteins in place of canonical amino acids, particularly L-serine and, to a lesser extent, L-alanine. elsevierpure.comnih.govresearchgate.net

Studies using human cell lines have reported that BMAA can be incorporated into human proteins in place of L-serine, and that this process can be competitively inhibited by the presence of L-serine. nih.govplos.org This misincorporation was found to induce apoptosis in neuroblastoma cells. nih.govplos.org Further investigations using a cell-free in vitro protein synthesis system confirmed that BMAA could effectively substitute for both alanine (B10760859) and serine. elsevierpure.comresearchgate.net These studies also showed that about half of the incorporated BMAA was integrated into the protein's backbone via covalent bonds, while the rest was associated through non-covalent bonding. elsevierpure.com Computational studies have also supported this hypothesis, demonstrating that substituting serine with BMAA in the protein SOD1 (Superoxide Dismutase 1), which is linked to ALS, results in structural destabilization that could promote aggregation. plos.org

However, the protein misincorporation hypothesis is a subject of debate. Some studies have failed to detect BMAA in purified protein extracts from human cells exposed to the toxin, suggesting that misincorporation is not a valid mechanism of toxicity in these models. nih.gov These conflicting findings indicate that while protein misincorporation is a plausible mechanism, its occurrence and significance may depend on the specific experimental system and conditions. nih.govnih.gov

Amino AcidEvidence for BMAA SubstitutionKey Findings
L-Serine Supported by multiple studies. nih.govresearchgate.netplos.orgIncorporation into human proteins is inhibited by L-serine; leads to protein misfolding and apoptosis. nih.govplos.org Substitution in SOD1 causes structural instability. plos.org
L-Alanine Supported by in vitro studies. elsevierpure.comresearchgate.netBMAA effectively substituted for alanine in a cell-free protein synthesis system. elsevierpure.comresearchgate.net

Detection of Protein-Associated BMAA in Biological Samples

The detection of 2-Amino-3-(methylamino)propanoic acid (BMAA) in its protein-associated form within biological samples is a complex analytical challenge that has led to the development of various specialized methods. nih.govmdpi.com This "bound" BMAA, which may be released from proteins through hydrolysis, is considered a potential endogenous reservoir that could contribute to long-term toxicity. pnas.org The accurate and reliable quantification of this protein-associated pool is therefore critical for assessing exposure and understanding its toxicological significance.

A fundamental step in analyzing protein-associated BMAA is the effective separation of the protein fraction from free BMAA and other small molecules in the sample matrix. researchgate.net This is commonly achieved through protein precipitation using solvents like acetone (B3395972) or trichloroacetic acid (TCA). researchgate.net Following precipitation, the protein pellet is subjected to acid hydrolysis, typically using 6 M hydrochloric acid, to break the peptide bonds and release the incorporated BMAA.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and reliable technique for the detection and quantification of BMAA. researchgate.net To enhance sensitivity and improve chromatographic separation from its isomers, such as 2,4-diaminobutyric acid (2,4-DAB) and N-(2-aminoethyl)glycine (AEG), a pre-column derivatization step is generally employed. researchgate.netnih.gov One of the most robust and commonly used derivatizing agents is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). researchgate.netnih.govresearchgate.net The AQC-derivatized BMAA is then typically separated using reversed-phase liquid chromatography (RPLC) before being detected by the mass spectrometer. nih.gov This method allows for the separation of BMAA from its structural isomer 2,3-diaminobutyric acid (DAB). nih.govresearchgate.net

The table below summarizes key analytical techniques used for the detection of BMAA in biological samples.

Analytical Technique Principle Key Features Common Use
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their physicochemical properties, followed by mass-based detection and fragmentation for structural confirmation.High selectivity and sensitivity. Considered the gold standard for BMAA analysis. plos.orgQuantification of BMAA in complex matrices like cyanobacteria, human tissues, and seafood. nih.govnih.gov
Reversed-Phase Liquid Chromatography (RPLC) A chromatographic method where the mobile phase is more polar than the stationary phase. Used with derivatized BMAA.High rates of BMAA detection in cyanobacteria samples have been reported with this method. nih.govSeparation of AQC-derivatized BMAA and its isomers. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) A chromatographic method used for separating polar compounds. Can be used for underivatized BMAA.Simpler sample preparation, but can suffer from matrix effects and co-elution issues, potentially leading to inaccurate quantification. mq.edu.audiva-portal.orgAnalysis of underivatized BMAA, though results are often debated. nih.govdiva-portal.org
Acid Hydrolysis Use of strong acid (e.g., 6 M HCl) to break peptide bonds.Essential for releasing BMAA from its protein-bound state.Sample preparation step for analyzing protein-associated BMAA. nih.gov
Derivatization (e.g., with AQC) Chemical modification of BMAA to improve its analytical properties.Increases molecular mass, improves chromatographic separation from isomers, and enhances ionization efficiency. researchgate.netnih.govA standard procedure prior to LC-MS/MS analysis. mdpi.com

A systematic review of analytical methods found that RPLC methods reported detecting BMAA in 92% of studies, whereas HILIC methods reported detection in only 57% of studies, highlighting significant discrepancies between techniques. nih.gov The choice of analytical method, including sample preparation and the use of derivatization, is therefore a critical factor that can influence the reported presence and concentration of BMAA in biological samples. plos.org

Metabolic Dysregulation and Formation of Endogenous Toxic Metabolites

Production of Formaldehyde (B43269) from BMAA Metabolism

Exposure to BMAA has been linked to the production of formaldehyde, a known neurotoxin. nih.govalsnewstoday.com Population exposure studies have identified both BMAA and formaldehyde as significant environmental risk factors for ALS. nih.govalsnewstoday.com The metabolic pathway leading from BMAA to formaldehyde in biological systems suggests a potential synergistic toxicity, where the metabolism of one toxin generates another. This conversion adds another layer to the mechanisms by which BMAA may exert its neurotoxic effects.

Formation of Methylamine (B109427) and Associated Oxidative Stress

Research has shown that BMAA can be metabolized to produce methylamine. nih.govnih.gov In in vitro experiments using rat liver and kidney homogenates, the incubation with BMAA resulted in the formation of methylamine. nih.gov This finding is significant because chronic administration of methylamine is known to induce a state of oxidative stress. nih.govnih.gov The generation of methylamine from BMAA could therefore contribute to cellular damage by increasing the burden of reactive oxygen species (ROS). mdpi.com BMAA itself has been shown to cause oxidative stress indirectly by inhibiting key antioxidant enzymes required to combat ROS, such as superoxide (B77818) dismutase and catalase. nih.gov The metabolic release of methylamine may exacerbate this effect.

Generation of 2,3-Diaminopropionic Acid

In addition to methylamine, 2,3-diaminopropionic acid (DAP, also known as β-aminoalanine) has been identified as a metabolic product of BMAA. nih.govnih.gov Studies using rat liver and kidney preparations demonstrated that these tissues could convert BMAA into DAP, although this reaction was not observed in brain tissues. nih.govnih.gov DAP is a non-proteinogenic amino acid, and its endogenous formation from BMAA represents another metabolic alteration that could potentially disrupt cellular homeostasis. wikipedia.org The biosynthesis of BMAA in cyanobacteria has been hypothesized to proceed through the methylation of a DAP precursor, suggesting a close metabolic relationship between these two compounds. nih.gov

Modulation of Intracellular Signaling Pathways and Protein Function

BMAA can exert profound effects on cellular function by interfering with critical intracellular signaling pathways and directly altering protein function. These actions can lead to a cascade of downstream events culminating in cellular stress and death.

BMAA has been shown to modulate several key signaling pathways. One significant target is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and cellular differentiation. nih.gov Studies have demonstrated that BMAA can induce endogenous Wnt activity, suggesting a mechanism by which it could affect cell development and differentiation. nih.gov Furthermore, BMAA disrupts intracellular calcium (Ca²⁺) homeostasis. It can act as an agonist at both ionotropic and metabotropic glutamate receptors, leading to an increase in intracellular Ca²⁺, which in turn can trigger endoplasmic reticulum (ER) stress and apoptosis. nih.govnih.gov

Beyond signaling, BMAA directly impacts protein function through mechanisms that may be independent of its proposed misincorporation into protein chains. researchgate.netnih.gov Research has shown that BMAA can inhibit the activity of certain enzymes, including those involved in the oxidative stress response. nih.govnih.gov It can also interfere with the proper folding of proteins even in the absence of new protein synthesis. researchgate.netnih.gov In cyanobacteria, BMAA treatment has been found to cause significant downregulation of proteins involved in nitrogen fixation and carbon fixation, while upregulating stress response and DNA repair proteins. researchgate.net This indicates a broad disruption of cellular metabolism and the induction of a severe stress response. mdpi.com In human neuroblastoma cells, BMAA exposure alters the levels of numerous free amino acids, most notably causing a sustained depletion of serine, which could impact not only protein synthesis but also cellular energy metabolism. nih.gov

The table below summarizes some of the observed effects of BMAA on cellular processes.

Cellular Process Effect of BMAA Potential Consequence Reference
Wnt/β-catenin Signaling Activates the pathwayAltered cell differentiation and development nih.gov
Calcium Homeostasis Increases intracellular Ca²⁺ via glutamate receptor activationER stress, apoptosis nih.gov
Oxidative Stress Inhibits antioxidant enzymes; promotes ROS productionIncreased cellular damage mdpi.comnih.gov
Protein Function Inhibits activity of specific enzymes; interferes with foldingImpaired metabolic function, protein aggregation nih.gov
Nitrogen/Carbon Metabolism (in cyanobacteria) Downregulates key enzymes (e.g., nitrogenase)Disruption of core metabolic processes researchgate.net
Amino Acid Metabolism Alters intracellular levels of free amino acids, depletes serineImpaired protein synthesis, altered energy metabolism nih.gov

These findings illustrate that BMAA is a multifaceted toxin that can disrupt cellular function at multiple levels, from specific signaling events to broad metabolic pathways and fundamental processes like protein folding and function. frontiersin.org

Effects on Protein Phosphatase 2A (PP2A) Catalytic Activity

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a significant role in various cellular processes, including cell cycle regulation, signal transduction, and the dephosphorylation of the tau protein. uniprot.org The neurotoxin BMAA has been shown to interfere with the normal functioning of PP2A, leading to a reduction in its catalytic activity. nih.govnih.gov

ParameterObservation in the Presence of BMAAMechanismReference
PP2A Catalytic Activity Significantly decreasedActivation of mGluR5 leads to inhibitory phosphorylation of PP2Ac at Tyr307 by a Src family kinase. nih.govnih.gov
PP2Ac Phosphorylation (Tyr307) IncreasedDissociation from mGluR5 makes PP2Ac available for phosphorylation. nih.gov
mGluR5-PP2A Complex DissociatedBMAA acts as an agonist for mGluR5. nih.gov

Influence on Glycogen Synthase Kinase 3 Beta (GSK3β) Synthesis and Kinase Activity

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase that is involved in a multitude of cellular signaling pathways, including those related to neurodevelopment and neurodegeneration. nih.govcancer.gov Studies have revealed that BMAA can influence both the synthesis and the kinase activity of GSK3β. nih.govnih.gov

Exposure of human neuroblastoma cells to BMAA has been shown to cause an increase in the levels of GSK3β. nih.gov Furthermore, BMAA treatment leads to an enhancement of GSK3β's kinase activity. nih.gov This upregulation of GSK3β activity is significant because one of its primary substrates is the tau protein. nih.gov The toxic effects induced by BMAA have been shown to be mitigated by the inhibition of GSK3β activity, underscoring the importance of this pathway in BMAA-mediated neurotoxicity. nih.gov

ParameterObservation in the Presence of BMAAImplicationReference
GSK3β Synthesis Increased in human neuroblastoma cellsHigher availability of the GSK3β enzyme. nih.govnih.gov
GSK3β Kinase Activity IncreasedEnhanced phosphorylation of downstream targets, including tau protein. nih.gov

Interactions with Tau Protein

The microtubule-associated protein tau is essential for stabilizing microtubules in neurons. nih.gov However, in several neurodegenerative diseases, known as tauopathies, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a hallmark pathological feature. nih.govnih.gov BMAA has been demonstrated to promote the hyperphosphorylation of tau through its effects on both PP2A and GSK3β. nih.gov

The BMAA-induced decrease in PP2A activity, the primary tau phosphatase, leads to an accumulation of phosphorylated tau. nih.govnih.gov Concurrently, the BMAA-induced increase in GSK3β activity, a major tau kinase, further contributes to the hyperphosphorylation of tau. nih.gov This dual effect on the key enzyme regulating tau phosphorylation shifts the balance towards a pathological state, favoring the formation of NFTs. nih.gov In the brains of individuals from the Guam cohort with ALS/PDC, an increase in abnormally hyperphosphorylated tau is associated with reduced PP2A activity. nih.gov

Affected MoleculeEffect of BMAAConsequenceReference
Tau Protein Increased hyperphosphorylationLeads to the formation of neurofibrillary tangles (NFTs). nih.govnih.gov
Protein Phosphatase 2A (PP2A) Decreased catalytic activityReduced dephosphorylation of tau. nih.govnih.gov
Glycogen Synthase Kinase 3 Beta (GSK3β) Increased kinase activityIncreased phosphorylation of tau. nih.gov

Interaction with Neuromelanin in Neural Tissues

Neuromelanin is a dark pigment found in specific populations of catecholaminergic neurons in the human brain, particularly in the substantia nigra and locus coeruleus. researchgate.netbohrium.com This pigment is known to bind and sequester various substances, including toxins and metals. mdpi.com Research has indicated that BMAA can interact with neuromelanin, which may represent a mechanism for its long-term retention and chronic neurotoxicity. nih.gov

Studies have shown that BMAA can concentrate in neuromelanin-rich neurons. nih.gov This interaction suggests that neuromelanin can act as a reservoir for BMAA, allowing for its slow release over extended periods. nih.gov This slow-release model could explain the long latency period often observed in neurodegenerative diseases potentially linked to environmental exposures. The sequestration of BMAA by neuromelanin could gradually impair the protective functions of the pigment. nih.gov When neuromelanin becomes saturated with toxins like BMAA, it may trigger a cascade of damaging events, including the release of sequestered neurotoxic compounds and an increase in oxidative stress, ultimately contributing to neuronal death. nih.gov

Interacting MoleculeNature of InteractionProposed ConsequenceReference
Neuromelanin BMAA concentrates in and binds to neuromelanin.Long-term storage and slow release of BMAA, leading to chronic neurotoxicity and impairment of neuromelanin's protective functions. nih.govnih.gov

Biological Pathways and Interactions of 2 Amino 3 Methylamino Propanoic Acid

Amino Acid Transport Systems and Cellular Uptake Mechanisms

The entry of BMAA into cells is a critical first step in its biological actions. This process is not passive but is mediated by several specific amino acid transport systems, which mistake BMAA for their natural substrates.

Involvement of System A Amino Acid Transport

Current research suggests that System A, a sodium-dependent transport system for small, neutral amino acids, is not significantly involved in the transport of BMAA across the blood-brain barrier. Studies have shown that BMAA uptake is not inhibited by methylaminoisobutyric acid, a characteristic substrate of System A.

Engagement of System L Amino Acid Transport

In contrast, System L, a sodium-independent transporter for large neutral amino acids, plays a crucial role in the uptake of BMAA into the brain. Research using in situ brain perfusion techniques in rats has demonstrated that BMAA influx is a saturable process, characteristic of carrier-mediated transport. This transport is inhibited by L-leucine, a classic System L substrate, but not by substrates of other systems like L-lysine or L-glutamate. nih.gov This indicates that BMAA utilizes the large neutral amino acid carrier to cross the blood-brain barrier. nih.gov

Table 1: Kinetic Parameters of BMAA Influx Across the Blood-Brain Barrier via System L

Parameter Value Unit
Maximal Transfer Rate (Vmax) 1.6 ± 0.3 x 10⁻³ µmol/s/g
Half-Saturation Constant (Km) 2.9 ± 0.7 mM

Data from in situ brain perfusion studies in rats, indicating a saturable transport process consistent with System L-mediated uptake. nih.gov

Participation of System ASC and System Gly

The Alanine-Serine-Cysteine (ASC) transport system, particularly the subtype ASCT2, has been identified as a potential route for BMAA cellular entry. Studies have shown that BMAA transport can be blocked by benzylserine, an inhibitor of ASCT2. nih.gov Furthermore, BMAA has been found to activate the anion conductance of ASCT2, providing direct evidence of an interaction. nih.gov However, in the same study, significant uptake of radiolabeled BMAA by ASCT2-expressing cells was not observed, suggesting that while an interaction occurs, the transport efficiency may be low or dependent on specific cellular conditions. nih.gov

There is currently a lack of specific research findings detailing the direct involvement of System Gly, the transport system for glycine (B1666218), in the cellular uptake of BMAA.

Role of the Xc⁻ System

The cystine/glutamate (B1630785) antiporter, known as System Xc⁻, is a significant pathway for BMAA transport into both neurons and astrocytes. mdpi.comnih.gov This antiporter exchanges extracellular cystine for intracellular glutamate. BMAA can competitively inhibit the uptake of cystine via System Xc⁻, leading to a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. mdpi.comnih.gov This inhibition of cystine uptake and the direct transport of BMAA via System Xc⁻ provides a mechanism for BMAA to enter brain cells, where it can exert further effects. mdpi.comnih.gov The action of BMAA on System Xc⁻ is multifaceted, as it not only enters the cell but also promotes the release of glutamate, which can contribute to excitotoxicity. mdpi.comnih.gov

Impact on General Amino Acid Metabolism

Once inside the cell, BMAA can significantly disrupt the delicate balance of amino acid homeostasis, leading to altered metabolic fluxes.

Alteration of Amino Acid Metabolic Fluxes

Exposure of human neuroblastoma cells to BMAA leads to profound, albeit in some cases transient, changes in the intracellular concentrations of several proteinogenic amino acids. marquette.edu Initially, upon BMAA exposure, the levels of many amino acids are altered, but the cell can often re-establish homeostasis. marquette.edu However, prolonged exposure leads to more persistent and significant changes. marquette.edu

A key and lasting effect of BMAA is the significant depletion of intracellular L-serine. marquette.edu This depletion is observed from 9 hours of exposure onwards in in vitro studies. marquette.edu This finding is particularly noteworthy given that L-serine supplementation has been shown to offer protection against BMAA-induced toxicity in some experimental models. marquette.edu

In addition to serine, BMAA treatment also leads to the depletion of other amino acids that may play a role in protecting against oxidative stress, such as histidine, tyrosine, and phenylalanine, at later time points. marquette.edu In neonatal rats exposed to BMAA, serum metabolic profiling revealed significant decreases in asparagine and aspartate levels. nih.gov These alterations in amino acid pools can have widespread consequences for cellular function, including protein synthesis and energy metabolism. marquette.edunih.gov

Table 2: Observed Effects of BMAA on Intracellular Amino Acid Levels

Amino Acid Observed Effect Cell Type/Model Reference
L-Serine Significant and sustained depletion Human neuroblastoma cells marquette.edu
Histidine Depletion at later time points Human neuroblastoma cells marquette.edu
Tyrosine Depletion at later time points Human neuroblastoma cells marquette.edu
Phenylalanine Depletion at later time points Human neuroblastoma cells marquette.edu
Asparagine Significant decrease Neonatal rat serum nih.gov
Aspartate Significant decrease Neonatal rat serum nih.gov

This table summarizes the key findings on the impact of BMAA on the levels of various amino acids in different experimental systems.

Enzyme-Substrate Interactions and Modulation of Enzyme Kinetics

2-Amino-3-(methylamino)propanoic acid (BMAA) has been shown to interact with and modulate the activity of specific enzymes, most notably aminoacyl-tRNA synthetases, which are crucial for the fidelity of protein synthesis. Research has demonstrated that BMAA is not a substrate for human seryl-tRNA synthetase (SerRS), as was once hypothesized, but it is a substrate for human alanyl-tRNA synthetase (AlaRS). nih.govnih.gov This interaction leads to the formation of BMAA-tRNAAla, indicating that BMAA can enter the protein synthesis pathway by mimicking L-alanine. nih.govresearchgate.net

Beyond acting as a substrate, BMAA functions as a competitive inhibitor of AlaRS. nih.govresearchgate.net In the presence of BMAA, the Michaelis constant (Km) of AlaRS for its cognate substrate, alanine (B10760859), increases, while the maximum reaction velocity (Vmax) remains unaffected. researchgate.net This mode of inhibition suggests that BMAA competes with alanine for binding to the enzyme's active site. The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, has been determined for BMAA's effect on AlaRS. researchgate.net

Furthermore, BMAA perturbs the proofreading or editing function of AlaRS. nih.govresearchgate.net This enzymatic function is a critical quality control step that removes incorrectly charged amino acids from the tRNA, thereby preventing missense mutations in proteins. By inhibiting both the activation and editing functions of AlaRS, BMAA can disrupt the integrity of protein synthesis through multiple mechanisms. nih.govnih.gov Studies have also suggested that BMAA has a tendency to inhibit enzymes that possess exposed amino acids with terminal hydroxyl groups, such as serine and threonine, which are key residues in the editing domain of AlaRS. nih.gov

Table 1: Kinetic Parameters of Human Alanyl-tRNA Synthetase (AlaRS) Inhibition by BMAA

Parameter Value / Observation Reference
Mode of Inhibition Competitive nih.govresearchgate.net
Effect on Km Increases in the presence of BMAA researchgate.net
Effect on Vmax Unaffected in the presence of BMAA researchgate.net
Inhibition Constant (Ki) 25.8 mM researchgate.net

Pharmacokinetic and Bioavailability Studies in Research Models of 2 Amino 3 Methylamino Propanoic Acid

Absorption and Systemic Distribution

The initial phases of pharmacokinetic assessment, absorption and distribution, determine the extent and location of a compound's availability in the body.

Oral Bioavailability in Primate and Rodent Models

Studies have demonstrated that BMAA is well-absorbed following oral administration in both primate and rodent models.

In a study using cynomolgus monkeys, the oral bioavailability of BMAA was found to be high. nih.gov Following oral dosing, approximately 80% of the administered compound was absorbed into the systemic circulation, indicating that alternative routes of administration would not lead to significantly higher circulating levels of BMAA. nih.gov

Research in rodent models corroborates the finding of effective oral absorption. Studies in rats and mice show that L-BMAA is well absorbed after a single gavage (oral) administration, with minimal differences based on dose, species, or sex. nih.govnih.govresearchgate.net

Table 1: Oral Bioavailability of BMAA in Animal Models

Species Model Bioavailability Source(s)
Primate Cynomolgus Monkey ~80% nih.gov
Rodent Rat, Mouse Well-absorbed nih.gov

Blood-Brain Barrier Permeability and Brain Uptake Kinetics

A crucial aspect of BMAA's pharmacokinetic profile is its ability to cross the blood-brain barrier (BBB), a selective barrier that protects the central nervous system. nih.govnih.govnih.govwikipedia.org

In rats, while BMAA does penetrate the BBB, its uptake is limited by a low permeability-surface area product, measured at 2 to 5 x 10⁻⁵ ml/s/g. nih.govresearchgate.net Following a single intravenous injection in rats, brain concentrations of BMAA peaked within 8 hours. nih.govresearchgate.net In C57/BL6 mice, studies using radiolabeled L-BMAA showed that total uptake into the brain reached a maximum at 1.5 hours after administration. nih.gov

Interestingly, the permeability of the BBB to BMAA may be age-dependent. Studies in neonatal mice revealed significant transplacental transfer and uptake in the fetal brain, with more pronounced uptake in the neonatal brain compared to adult mice, where BBB transfer was poorer. epa.gov Once in the brain, BMAA can be incorporated into proteins, creating a reservoir that may be released over time. wikipedia.org

Table 2: Brain Uptake Kinetics of BMAA in Rodent Models

Species Model Peak Brain Uptake Time Permeability-Surface Area Product Source(s)
Rodent Rat Within 8 hours 2-5 x 10⁻⁵ ml/s/g nih.govresearchgate.net
Rodent C57/BL6 Mouse 1.5 hours Not Reported nih.gov

Tissue Distribution Profiles (e.g., Plasma, Brain, Liver, Central Nervous System, Kidney)

Following absorption, BMAA distributes to various tissues throughout the body. nih.gov In both rats and mice, BMAA was found in all tissues examined, with total radioactivity from labeled BMAA accounting for 8-20% of the administered dose in tissues. nih.gov

Studies in rats have shown that after two weeks of continuous infusion, steady-state brain concentrations were only moderately higher than those in the plasma. nih.govresearchgate.net However, there appears to be no significantly greater affinity for accumulation in the brain compared to other organs. nih.gov Investigations have noted BMAA's presence in the liver and kidneys. nih.gov

Within the central nervous system of rodents, BMAA shows a specific distribution pattern. Autoradiography in mice revealed dense labeling within the ventricles, choroid plexus, and gray matter structures throughout the brain. nih.gov High uptake has also been reported in specific brain regions of the rat, including the olfactory tubercle, cerebral cortex, thalamus, inferior colliculus, brainstem, and cerebellum. nih.gov In neonatal mice, radioactivity was specifically located in the hippocampus, striatum, brainstem, spinal cord, and cerebellum. epa.gov

Elimination and Clearance Kinetics

The body's processes for removing BMAA are characterized by its clearance from plasma and its elimination half-life.

Plasma Clearance Rates

After a single intravenous injection in rats, BMAA is cleared from the plasma through a rapid distribution phase, followed by a slower elimination phase. nih.govresearchgate.net This biphasic clearance pattern indicates a swift initial distribution of the compound from the bloodstream into various body tissues, after which the elimination process proceeds at a reduced rate. nih.govresearchgate.net

Determination of Elimination Half-Life

The elimination half-life (t½) is a key pharmacokinetic parameter that indicates the time required for the concentration of a compound in the body to be reduced by half. Studies in different rodent models have established a relatively long elimination half-life for BMAA.

In rats, the elimination half-life from both plasma and brain is approximately one day. nih.govresearchgate.netnih.gov Similarly, studies in male rats reported slow elimination from blood and tissues, with half-lives equal to or greater than 48 hours. nih.gov In adult C57BL/6 mice, the terminal elimination half-life in plasma has been determined to be 1.7 days. nih.govnih.gov This slow elimination suggests a potential for the accumulation of BMAA and its derivatives with repeated exposure. nih.gov

Table 3: Elimination Half-Life of BMAA in Rodent Models

Species Model Tissue/Fluid Elimination Half-Life (t½) Source(s)
Rodent Rat Plasma & Brain ~1 day nih.govresearchgate.netnih.gov
Rodent Male Rat Blood & Tissues ≥48 hours nih.gov
Rodent C57/BL6 Mouse Plasma 1.7 days nih.govnih.gov

Excretion Pathways (Renal and Fecal) of 2-Amino-3-(methylamino)propanoic acid

The excretion of this compound (BMAA) from the body following exposure has been a subject of investigation in various research models, primarily focusing on rodent species. These studies are crucial for understanding the compound's pharmacokinetic profile and its potential for accumulation in tissues. The primary routes of elimination that have been quantified are through urine (renal excretion) and feces (fecal excretion), with studies utilizing radiolabeled BMAA to trace its path through the body.

Detailed Research Findings

A pivotal study investigating the disposition of L-BMAA in rats and mice provides the most comprehensive data on its excretion pathways. In this research, animals were administered [14C]L-BMAA, allowing for the precise measurement of the radioactivity in expired air, urine, and feces.

Following a single oral administration of [14C]L-BMAA, it was observed that the compound was well-absorbed. nih.gov The major route of elimination in both rats and mice was found to be as exhaled carbon dioxide (CO2), accounting for a substantial 46-61% of the administered dose. nih.gov This indicates that a significant portion of the BMAA molecule is metabolized in the body, leading to the cleavage and eventual exhalation of the radiolabeled carbon atom.

With regard to the specific focus on renal and fecal excretion, the study demonstrated that these are less prominent, but still significant, pathways for the elimination of BMAA and its derivatives. In both species studied, between 7% and 13% of the administered dose was excreted in the urine. nih.gov Fecal excretion accounted for an even smaller fraction, with 1.4% to 8% of the initial dose being eliminated through this route. nih.gov These findings were consistent across different doses administered, suggesting that the excretion pathways are not dose-dependent within the tested range. nih.gov

The research also highlighted that the elimination of BMAA from the blood and tissues is a slow process. In male rats, the elimination half-lives were found to be equal to or greater than 48 hours. nih.gov This slow elimination, coupled with repeated exposure, was shown to have the potential for the accumulation of BMAA-derived compounds in various tissues. nih.gov

Interactive Data Table: Excretion of this compound in Rodent Models

The following table summarizes the key findings on the excretion of this compound from the aforementioned research.

Research Model Compound Administered Administration Route Excretion Pathway Percentage of Administered Dose Excreted Source
Rats and Mice[14C]L-BMAAOral GavageExhaled CO246-61% nih.gov
Rats and Mice[14C]L-BMAAOral GavageUrine (Renal)7-13% nih.gov
Rats and Mice[14C]L-BMAAOral GavageFeces (Fecal)1.4-8% nih.gov

Ecological Implications and Environmental Risk Assessment of 2 Amino 3 Methylamino Propanoic Acid

Global Environmental Prevalence and Potential Exposure Pathways

BMAA is globally distributed, found in terrestrial, freshwater, brackish, and marine environments. mdpi.comnih.gov Its primary producers are cyanobacteria (blue-green algae), but it has also been identified in other phytoplankton such as diatoms and dinoflagellates. nih.govfao.org The production of BMAA is not ubiquitous among these organisms, and its concentration can vary significantly depending on environmental conditions, such as nitrogen availability. nih.govnih.gov For instance, nitrogen starvation has been linked to increased BMAA production in some cyanobacteria species. nih.gov

The widespread presence of BMAA-producing organisms, whose blooms are predicted to increase with climate change and eutrophication, contributes to its expanding prevalence in aquatic environments worldwide. researchgate.netmdpi.com It has been detected in water bodies across numerous countries, including the USA, Brazil, Canada, France, the UK, Mexico, and in the Baltic Sea. mdpi.compnas.orgmdpi.com

Potential exposure pathways for organisms, including humans, are varied and environmentally mediated. The main routes of exposure are through the ingestion of contaminated food and water and the inhalation of aerosolized toxins. researchgate.netnih.gov

Ingestion: Consumption of water from lakes and reservoirs experiencing cyanobacterial blooms is a direct exposure route. mdpi.comalsnewstoday.com Furthermore, BMAA can accumulate in aquatic organisms like fish, shellfish, and crustaceans, which, when consumed, serve as a significant dietary source of the toxin. researchgate.netmdpi.comnih.gov Terrestrial exposure can occur when BMAA-contaminated water is used for irrigation, leading to its accumulation in crops that are then consumed by animals and humans. mdpi.comnih.gov

Inhalation: Aerosolization of BMAA from wave action on contaminated water bodies has been suggested as an exposure pathway for individuals living near these areas. royalsocietypublishing.orgmdpi.com Studies have also investigated inhalation as a potential route of chronic exposure. nih.govresearchgate.net

Dermal Contact: While considered less significant than ingestion or inhalation, dermal contact during recreational activities in contaminated water is another possible exposure route. mdpi.com

Role in Aquatic and Terrestrial Food Web Dynamics

A critical aspect of BMAA's ecological implication is its ability to be transferred and concentrated through food webs. The processes of bioaccumulation (the buildup of a substance in an organism) and biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain) have been documented for BMAA in both aquatic and terrestrial ecosystems. researchgate.netnih.gov

In aquatic environments, BMAA produced by phytoplankton is transferred to primary consumers like zooplankton and filter-feeding invertebrates such as mussels and clams. nih.govpnas.org These organisms are then consumed by fish and other predators, leading to the movement of BMAA up the trophic levels. pnas.org Studies have shown detectable levels of BMAA in various fish species, with higher concentrations often found in bottom-dwelling fish. pnas.org

A classic example of BMAA biomagnification was observed in the terrestrial ecosystem of Guam. nih.gov Symbiotic cyanobacteria in the roots of cycad trees produce BMAA, which then becomes concentrated in the seeds of the trees. nih.gov Flying foxes that feed on these seeds accumulate significantly higher levels of the toxin. nih.gov This demonstrates a potent, multi-step biomagnification process from producer to primary and secondary consumers.

The table below presents data from a study in Guam, illustrating the biomagnification of BMAA.

OrganismTrophic LevelMean BMAA Concentration (μg/g)
Free-living CyanobacteriaProducer0.3
Symbiotic Cyanobacteria (in Cycad roots)Producer2-37
Cycad Seed Sarcotesta (fleshy part)Primary Consumer (plant)9
Cycad Seed (outermost layer)Primary Consumer (plant)1,161
Flying Fox (Pteropus mariannus)Primary/Secondary Consumer3,556

Data sourced from Murch et al. (2004). nih.gov

This biomagnification means that top predators in both aquatic and terrestrial food webs can be exposed to high concentrations of BMAA, even if the levels in the primary producers are relatively low. nih.gov

Considerations for Environmental Contamination and Persistence

The increasing frequency and magnitude of cyanobacterial blooms, driven by factors like nutrient pollution (eutrophication) and rising global temperatures, are a primary concern for environmental contamination with BMAA. mdpi.comresearchgate.net These blooms can introduce significant amounts of the toxin into aquatic ecosystems. nih.gov BMAA can exist in both a free form and a "bound" form, associated with or incorporated into proteins. nih.govpnas.org The bound form can act as a reservoir, with the toxin being slowly released over time. pnas.org

Information on the environmental persistence and degradation of BMAA is still an area of active research. The stability of the compound in different environmental matrices (water, soil, sediment) and its susceptibility to biotic and abiotic degradation processes are crucial for understanding its long-term impact. The transfer from aquatic to terrestrial systems through irrigation suggests it can persist long enough to be taken up by plants. nih.govnih.gov However, detailed studies on its half-life in various environmental compartments are limited.

Methodologies for Assessing Ecological Risk and Impact

Assessing the ecological risk of BMAA requires accurate and reliable methods for its detection and quantification in diverse environmental samples. nih.gov The complexity of these samples, which include water, cyanobacterial biomass, and tissues from various organisms, presents significant analytical challenges. fao.orgnih.gov

A major difficulty in BMAA analysis is distinguishing it from its structural isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), which can co-occur in environmental samples and interfere with analysis. mdpi.comnih.gov

Several analytical techniques have been developed and refined to improve the accuracy of BMAA detection:

Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This is currently considered the most reliable and selective method for identifying and quantifying BMAA. fao.orgnih.govnih.gov It often involves a derivatization step to improve the chromatographic properties of the molecule. fao.org Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) are used for separation prior to mass spectrometric detection. nih.govjeaht.org

High-Resolution Mass Spectrometry (HR-MS): This technique provides highly accurate mass measurements, which aids in the confident identification of BMAA and its differentiation from isomers. mdpi.com

Immunoassays: Efforts have been made to develop rapid screening tools like lateral flow immunoassays (similar to a pregnancy test) for the quick detection of BMAA in water samples, which would be valuable for water managers and the public. alsnewstoday.com However, earlier versions of immunoassays like ELISA were found to be unsuitable due to a lack of selectivity. mdpi.comfao.org

The table below summarizes key analytical methodologies and their applications in BMAA research.

MethodologyPrincipleApplication/AdvantageLimitation/Challenge
LC-MS/MSSeparates compounds based on chemical properties and identifies them by mass-to-charge ratio.High selectivity and sensitivity; considered the gold standard for quantification. nih.govnih.govRequires specialized equipment and expertise; can be time-consuming and expensive. alsnewstoday.com
HILIC-LC-MS/MSA variant of LC suitable for highly polar compounds like BMAA.Good retention and separation of BMAA from isomers. mdpi.comjeaht.orgMethod development can be complex.
HR-MSMeasures mass with very high precision.Increases confidence in compound identification. mdpi.comHigh instrument cost.
Lateral Flow ImmunoassayAntigen-antibody reaction on a test strip.Rapid, inexpensive, and suitable for on-site screening. alsnewstoday.comCurrently under development; requires high specificity to avoid false positives. alsnewstoday.com

A comprehensive ecological risk assessment involves integrating data on the environmental prevalence of BMAA, understanding its fate and transport through food webs, and using reliable analytical methods to quantify exposure levels in different environmental compartments and organisms. mdpi.com

Advanced Research Models and Methodologies for Studying 2 Amino 3 Methylamino Propanoic Acid

In Vitro Cellular Models for Toxicity and Mechanism Elucidation

In vitro models provide a controlled environment to investigate the direct effects of BMAA on cells, helping to unravel the molecular pathways involved in its toxicity.

Primary Neuronal Cultures (e.g., Cortical Mouse Neurons)

Primary neuronal cultures are a valuable tool for studying the direct neurotoxic effects of BMAA. Studies using cortical neurons from mice have revealed that BMAA can induce neuronal death and potentiate the harmful effects of other neurotoxic insults. nih.gov

Research has shown that while high concentrations of BMAA (in the millimolar range) are required to cause widespread neuronal death on its own, much lower concentrations (as low as 10 µM) can significantly enhance neuronal injury when combined with other stressors. nih.gov This suggests a synergistic effect where BMAA may lower the threshold for neuronal damage from other factors. The mechanisms underlying BMAA's toxicity in these cultures are multifaceted, involving the activation of NMDA and mGluR5 receptors, as well as the induction of oxidative stress. nih.gov

Further investigations into primary cortical cultures from C57BL/6 mice have demonstrated that BMAA can elicit mitochondrial dysfunction. nih.govresearchgate.net This includes reduced oxygen consumption rates, decreased mitochondrial potential, and increased production of reactive oxygen species (ROS). nih.govresearchgate.net BMAA treatment also leads to fragmentation of the mitochondrial network and activates innate immunity pathways within the neurons, such as the TLR4 and NLRP3 inflammasome pathways. nih.govresearchgate.net

Table 1: Effects of BMAA on Primary Cortical Mouse Neurons

Concentration Observed Effect Reference
1 mM Induces significant neuronal toxicity alone. nih.gov
10 µM Potentiates neuronal injury from other insults. nih.gov
Not Specified Reduces oxygen consumption and glycolytic rates. nih.gov
Not Specified Decreases mitochondrial potential and increases ROS production. nih.gov
Not Specified Causes fragmentation of the mitochondrial network. nih.gov
Not Specified Activates innate immunity pathways (TLR4, NLRP3). nih.gov

Human and Rodent Cancer Cell Lines (e.g., HepG2, Caco-2, HeLa, A549, DU145, SKOV3, MDA MB468, U87)

Cancer cell lines are widely used in toxicology to assess the effects of compounds on fundamental cellular processes. While much of the research on BMAA has focused on neuronal cells, studies have utilized various cancer cell lines to investigate aspects like misincorporation into proteins.

In a study comparing the effects of BMAA to known amino acid analogues in several human cell lines, including the human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line Caco-2, BMAA did not show significant toxicity or evidence of being incorporated into proteins. nih.gov In Caco-2 cells exposed to 2 mM of BMAA, the cells appeared healthy without obvious signs of cellular stress, in stark contrast to the significant cell death observed with other amino acid analogues. nih.gov This research challenges the hypothesis that protein misincorporation is a primary mechanism of BMAA toxicity in these cell types. nih.gov

Neuroblastoma cell lines, such as IMR-32, have been used to study BMAA's effects on neuronal-like cells. In IMR-32 cells, BMAA was found to induce cytotoxicity, decrease cell proliferation, and increase reactive oxygen species. biorxiv.org Interestingly, the effects of BMAA can be cell-type dependent, with differing responses observed between neuroblastoma and glioblastoma cells, potentially due to differences in the expression of receptors like the NMDA receptor. biorxiv.org Human neuroblastoma SH-SY5Y cells have also been a focus of BMAA research. nih.gov

Invertebrate Neuronal Models (e.g., Leech Ganglia)

Invertebrate neuronal models offer a simplified system to study fundamental neurophysiological processes. The ganglia of the leech, Hirudo medicinalis, serve as a model for investigating synaptic transmission and neural networks. nih.gov While direct studies of BMAA on leech ganglia are not prominent in the provided search results, these models are valuable for understanding basic mechanisms of neurotoxicity. For example, research on leech ganglia has elucidated the properties of inhibitory motor neurons and the role of GABA uptake. nih.gov Such systems could potentially be used to explore the effects of BMAA on synaptic function and neuronal communication in a less complex nervous system.

Cell-Free Protein Expression Systems

Cell-free protein expression systems, which are devoid of a cellular membrane, provide a powerful tool to study the direct interaction of compounds with the machinery of protein synthesis. nih.gov These systems, often based on E. coli extracts, contain all the necessary components for transcription and translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases. nih.govtn-sanso.co.jp

The open nature of these systems allows for precise manipulation of their components, making them ideal for investigating whether non-canonical amino acids like BMAA can be mistakenly incorporated into proteins. nih.gov Researchers can add the compound of interest directly to the reaction mixture and analyze the resulting proteins. This methodology has been instrumental in studying the potential for misincorporation of various non-standard amino acids into polypeptide chains. nih.gov While one study strongly suggests that BMAA is not misincorporated into human proteins in cell culture, cell-free systems offer a direct way to test this by removing the complexities of cellular uptake and metabolism. nih.gov

In Vivo Animal Models for Systemic Effects and Pharmacokinetics

Rodent Models (Rats, Mice)

Rats and mice are the most commonly used rodent models to study the in vivo effects of BMAA. These studies have provided critical data on the compound's pharmacokinetics and its potential to induce neurotoxicity and behavioral changes.

Pharmacokinetics: Studies in rats have shown that after intravenous injection, BMAA is cleared from the plasma in two phases: a rapid distribution phase followed by a slower elimination phase with a half-life of approximately one day. nih.govresearchgate.net The uptake of BMAA into the brain is limited by the blood-brain barrier. nih.govresearchgate.net Following oral administration in both rats and mice, BMAA is well-absorbed. nih.gov The primary route of excretion is as exhaled carbon dioxide, with smaller amounts excreted in urine and feces. nih.gov Research also indicates that BMAA has the potential to accumulate in tissues, including the brain, after repeated exposure, although it doesn't show a greater affinity for the brain compared to other organs. nih.gov

Systemic and Neurotoxic Effects: In vivo studies have demonstrated that BMAA exposure in rodents can lead to a range of effects, which can be dependent on the age at exposure and the sex of the animal. mdpi.comnih.gov Neonatal exposure in rats, particularly during the critical period of neurogenesis, has been shown to be more toxic than exposure at other developmental stages. nih.gov This early-life exposure can lead to long-term consequences, including behavioral abnormalities, memory deficits, and neuropathological changes consistent with neurodegenerative diseases, such as neuronal loss in the hippocampus and spinal cord. nih.govnih.gov Observed behavioral effects in rats include decreased locomotor activity, increased anxiety, and impaired memory. nih.gov Some studies have also reported motor deficits, such as hindlimb splaying in males and tremors in females. nih.gov

Table 2: Summary of Findings in Rodent Models for 2-Amino-3-(methylamino)propanoic acid

Model Area of Study Key Findings Reference
Rats Pharmacokinetics Slow elimination from blood and tissues (half-life ≥48h); low blood-brain barrier permeability. nih.govresearchgate.netnih.gov
Rats Pharmacokinetics Potential for accumulation in tissues with repeated dosing. nih.gov
Rats & Mice Pharmacokinetics Well-absorbed after oral administration; main excretion route is exhaled CO2. nih.gov
Rats Neurotoxicity Neonatal exposure causes neuronal loss and neuropathology consistent with neurodegenerative diseases. nih.gov
Rats Behavioral Effects Exposure can lead to decreased locomotor activity, increased anxiety, and memory deficits. nih.gov
Mice Neurotoxicity Can enhance neuronal death in cortical neurons. nih.govnih.gov

Non-Human Primate Models (e.g., Cynomolgus Monkeys)

Non-human primate models, particularly cynomolgus monkeys (Macaca fascicularis) and vervets, have been instrumental in investigating the neurotoxic potential of this compound (BMAA). alsnewstoday.comnih.govnih.govresearchgate.net These models are valuable due to their physiological and neurological similarities to humans, offering insights into the preclinical stages of neurodegenerative diseases. alsnewstoday.com

Early research by Spencer and colleagues in 1987 provided initial evidence that long-term feeding of BMAA to cynomolgus monkeys could induce motor neuron dysfunction and parkinsonian features. nih.govresearchgate.net More recent studies have built upon this foundation, exploring the neuropathological changes associated with BMAA exposure. For instance, vervet monkeys fed BMAA developed spinal cord damage with features comparable to amyotrophic lateral sclerosis (ALS). alsnewstoday.com Another study highlighted that long-term dietary exposure to BMAA in vervets could lead to the formation of neurofibrillary tangles and amyloid deposits in the brain, which are hallmarks of neurodegenerative conditions. researchgate.net

However, it's important to note that some studies have been criticized for using high doses of BMAA that may not be environmentally relevant. nih.govresearchgate.net Despite this, these models have been crucial in demonstrating a potential causal link between BMAA exposure and the development of neuropathological features seen in diseases like ALS and Alzheimer's disease. alsnewstoday.commdpi.com For example, research has shown that BMAA exposure in Caribbean-derived vervets can cause the formation of neurofibrillary tangles and β-amyloid deposits in certain brain regions. mdpi.com

Interactive Data Table: Key Findings in Non-Human Primate Models Exposed to BMAA

Model Key Findings Reference
Cynomolgus Monkey (Macaca fascicularis) Showed limited brain uptake of BMAA after oral administration. nih.gov
Vervet Monkey Developed spinal cord pathology similar to that seen in ALS after being fed BMAA. alsnewstoday.com
Vervet Monkey Long-term dietary exposure resulted in the formation of neurofibrillary tangles and amyloid deposits. researchgate.net
Vervet Monkey Displayed neuropathology consistent with early-stage motor neuron disease. researchgate.net
Cynomolgus Monkey (Macaca fascicularis) Experienced corticomotoneuronal dysfunction and parkinsonian features with long-term BMAA feeding. researchgate.net

Avian Models (e.g., Chicks)

Avian models, specifically chicks, have been utilized in foundational research to understand the acute neurotoxic effects of BMAA. nih.govfrontiersin.org These models are advantageous for initial toxicity screening due to their rapid development and the ease of observing behavioral changes.

Pioneering work by Vega and Bell involved injecting BMAA into chicks, which resulted in signs of neurotoxicity, including convulsions and weakness. nih.gov Subsequent research has further elucidated the mechanisms of BMAA's excitotoxicity in avian systems. For example, studies on embryonic chick retina demonstrated that BMAA caused retinal lesions similar to those produced by excitatory amino acids. nih.gov This research concluded that BMAA induces excitotoxic damage through the N-methyl-D-aspartate (NMDA) receptor. nih.gov

More recent studies have also explored the bioaccumulation of BMAA in avian species. Research has shown that BMAA can be transferred from mussel-based feed to chickens, with the highest concentrations found in muscle tissue. nih.gov This indicates a potential route for BMAA to enter the food chain. nih.gov

Interactive Data Table: Research Findings in Avian Models Exposed to BMAA

Model Research Focus Key Findings Reference
Chick Initial neurotoxicity testing Showed signs of neurotoxicity, including convulsions and weakness, after injection. nih.gov
Embryonic Chick Retina Excitotoxicity mechanism Caused retinal lesions and excitotoxic damage through the NMDA receptor. nih.gov
Chicken Bioaccumulation BMAA was detected in various tissues, with the highest concentration in muscle, after consumption of BMAA-containing feed. nih.gov

Applications of Isotope-Labeled Tracers in Biological Research

Isotope-labeled tracers, such as Carbon-14 (¹⁴C) and stable isotopes like Carbon-13 (¹³C), are powerful tools for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds like BMAA. researchgate.netnih.govascpt.orgbetalabservices.com These tracers allow for the sensitive and specific tracking of the molecule within a biological system. nih.gov

The use of ¹⁴C-labeled BMAA has been pivotal in understanding its uptake and distribution. For instance, studies using ¹⁴C-BMAA have shown its uptake by cyanobacteria, demonstrating a positive correlation between exposure time and uptake. researchgate.net In animal models, such as mice and frogs, ³H-BMAA (a tritium-labeled form) has been shown to accumulate in pigmented tissues like the brain, eyes, and liver, suggesting these as potential reservoirs for the toxin. nih.gov

Microtracer studies, which use very small, safe doses of radiolabeled compounds, are becoming increasingly important, especially for research in vulnerable populations. nih.govclinicaltrials.gov These studies, often employing accelerator mass spectrometry (AMS) for detection, can provide detailed metabolite profiles with minimal radiation exposure. nih.gov While not yet widely applied to BMAA research in humans, this methodology holds promise for future investigations into the long-term fate of BMAA in the body. nih.govascpt.org The use of stable isotope-labeled internal standards, such as BMAA-d3, is also crucial for accurate quantification of BMAA and its isomers in environmental and biological samples. nih.gov

Interactive Data Table: Applications of Isotope-Labeled BMAA in Research

Isotope Tracer Application Key Findings Reference
¹⁴C-BMAA Uptake in cyanobacteria Demonstrated time-dependent uptake of BMAA by Nostoc 7120. researchgate.net
³H-BMAA Distribution in animal models Preferentially accumulated in melanin-containing tissues such as the brain, eye, and liver in mice and frogs. nih.gov
BMAA-d3 (deuterium-labeled) Analytical standard Used as an internal standard for the accurate quantification of BMAA in surface water samples. nih.gov
¹⁴C-labeled compounds (general) Human ADME studies Microtracer studies with AMS allow for the creation of metabolite profiles with very low radioactive doses. nih.govascpt.org

Integration of Omics Technologies (e.g., Proteomics) to Investigate BMAA Effects

The integration of "omics" technologies, particularly proteomics, has provided a deeper understanding of the molecular mechanisms underlying BMAA-induced toxicity. nih.govnih.govmdpi.commdpi.com Proteomics, the large-scale study of proteins, allows researchers to identify global changes in protein expression and post-translational modifications following exposure to a toxicant. nih.govmdpi.com

Studies using proteomics have revealed that BMAA exposure can lead to significant perturbations in key cellular pathways. For example, in vitro exposure of motor neuron-like cells (NSC-34) to BMAA resulted in the dysregulation of pathways related to ER stress, protein ubiquitination, the unfolded protein response, and mitochondrial dysfunction. nih.gov Similarly, proteomic analysis of zebrafish larvae exposed to BMAA identified changes in proteins associated with glutamate (B1630785) receptor signaling, protein homeostasis, and reactive oxygen species (ROS) development. nih.gov

In cyanobacteria, the producers of BMAA, proteomic studies have shown that BMAA can disturb carbon fixation, photosynthesis, and amino acid metabolism, while upregulating stress response proteins and DNA repair enzymes. mdpi.commdpi.com These findings suggest that BMAA induces severe intracellular stress. mdpi.commdpi.com

One of the central hypotheses in BMAA research is that it can be misincorporated into proteins in place of the amino acid L-serine. nih.gov However, some proteomic studies have been unable to detect this misincorporation, suggesting that other mechanisms of toxicity may be more prominent. nih.gov

Interactive Data Table: Key Proteomic Findings in BMAA Research

Model System Key Proteomic Findings Implicated Pathways Reference
NSC-34 cells (in vitro) Upregulation of transcription factors involved in UPR, oxidative stress, and senescence. ER stress, protein ubiquitination, unfolded protein response (UPR), mitochondrial dysfunction. nih.gov
Zebrafish larvae Regulation of proteins associated with glutamate receptor signaling and recycling. Glutamate receptor signaling, protein homeostasis, reactive oxygen species (ROS) development. nih.gov
Nostoc sp. PCC 7120 (cyanobacteria) Downregulation of proteins in nitrogen metabolism, carbon fixation, and photosynthesis. Upregulation of stress response proteins. Nitrogen metabolism, carbon fixation, photosynthesis, stress response. mdpi.commdpi.commdpi.com
Rat hippocampus (neonatal exposure) Decreased expression of proteins in energy metabolism and intracellular signaling. Changes in S100β, histones, and calcium-binding proteins at higher doses. Energy metabolism, intracellular signaling. oup.com

Current Research Challenges and Future Directions in 2 Amino 3 Methylamino Propanoic Acid Studies

Addressing Analytical Complexities and Improving Isomer Differentiation

A primary hurdle in BMAA research is the difficulty of its accurate detection and quantification in complex biological and environmental samples. nih.govrsc.org This challenge is largely due to the presence of naturally occurring structural isomers that can interfere with analysis, leading to potential misidentification or overestimation. rsc.orgplos.org

The most common analytical technique is liquid chromatography–tandem mass spectrometry (LC-MS/MS). mdpi.com However, different chromatographic methods have yielded conflicting results. rsc.org Hydrophilic interaction liquid chromatography (HILIC) has been used for the direct analysis of underivatized BMAA, but it often fails to adequately separate BMAA from its isomer β-amino-N-methyl-alanine (BAMA). nih.govnih.govresearchgate.net This co-elution issue necessitates additional quality control for confident identification. nih.gov

Reverse-phase liquid chromatography (RPLC) methods are generally considered more robust but require a pre-column derivatization step to improve the separation and sensitivity for BMAA and its isomers. rsc.orgmdpi.com Derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to increase the molecular mass and enhance ionization efficiency. mdpi.comnih.gov Even with derivatization, careful method validation is required to ensure baseline resolution from all potential isomers. researchgate.net

Further complicating analysis, BMAA can form dimers and metal adducts, which can make its detection in native form difficult and lead to underestimation. nih.gov The development of new analytical tools, such as stable isotope-labeled BMAA standards and advanced separation platforms like chip-based capillary electrophoresis mass spectrometry, is a key area of ongoing research aimed at achieving more reliable and high-confidence identification. researchgate.net

Key Isomers of BMAA and Analytical Challenges

Isomer NameAbbreviationAnalytical ChallengeReferences
N-(2-aminoethyl)glycineAEGShares the same mass as BMAA, requiring chromatographic separation for differentiation. Can be resolved from BMAA with appropriate LC-MS/MS methods. nih.govresearchgate.netnih.gov
2,4-diaminobutyric acidDABAnother structural isomer with the same mass that requires robust chromatographic separation to prevent misidentification. nih.govnih.govnih.gov
β-amino-N-methyl-alanineBAMAA critical interfering compound as it can potentially yield the same diagnostic fragment ion as BMAA in mass spectrometry and has been shown to co-elute with BMAA in some HILIC methods. It has been detected in mussel and oyster samples. nih.govnih.govresearchgate.netnih.gov

Reconciling Discrepancies Between Acute and Chronic Effects of BMAA

A significant point of contention in BMAA research is the disparity between its observed acute and chronic effects. nih.gov Different experimental designs, model organisms, and exposure routes have produced varied and sometimes contradictory results, making it difficult to establish a definitive mechanism of toxicity. nih.govmdpi.com

Acute neurotoxicity is often attributed to excitotoxic mechanisms. nih.govfrontiersin.org BMAA and its carbamate adducts, formed in the presence of bicarbonate, share structural similarity with the neurotransmitter glutamate (B1630785) and can act as agonists at glutamate receptors, such as the NMDA receptor. nih.govnih.govacs.org This can lead to excessive neuronal stimulation, calcium influx, and subsequent cell death. nih.gov

In contrast, chronic, low-dose exposure is hypothesized to cause neurodegeneration through different pathways. nih.govnih.gov One prominent theory is that BMAA can be mistakenly incorporated into proteins in place of the amino acid L-serine, leading to protein misfolding, aggregation, and cellular stress. nih.govdigitellinc.com Studies have shown that chronic BMAA exposure in vervets can produce protein aggregates and neuropathological features similar to those seen in neurodegenerative diseases. nih.gov Other proposed chronic mechanisms include the induction of oxidative stress, mitochondrial dysfunction, and neuroinflammation. nih.govnih.govnih.gov

However, research findings are not uniform. Some studies on adult zebrafish and rodents exposed to long-term, low-doses of BMAA found no significant behavioral or neurodegenerative indicators. nih.govnih.gov These discrepancies highlight the challenge in creating animal models that accurately reflect potential human exposure scenarios and the complex interplay between dose, duration, and developmental stage at the time of exposure. nih.govoup.com

Comparison of Proposed Mechanisms for BMAA Toxicity

Effect TypeProposed MechanismKey Cellular EventsReferences
AcuteExcitotoxicityActivation of glutamate receptors (e.g., NMDA), leading to excessive calcium influx and neuronal damage. nih.govfrontiersin.orgnih.gov
ChronicProtein Misincorporation & AggregationBMAA is mistakenly incorporated into proteins instead of L-serine, causing protein misfolding, aggregation (e.g., TDP-43), and triggering stress responses. nih.govdigitellinc.comnih.gov
ChronicOxidative Stress & Mitochondrial DysfunctionIncreased production of reactive oxygen species (ROS), altered calcium homeostasis, and mitochondrial fragmentation. nih.govnih.govnih.gov

Comprehensive Elucidation of BMAA Biosynthetic Pathways in Diverse Organisms

Despite the widespread production of BMAA by diverse microorganisms, its biosynthetic pathway remains largely elusive. frontiersin.orgnih.gov Understanding how organisms synthesize this compound is critical for predicting its occurrence in the environment and for managing potential exposure risks. While BMAA is known to be produced by various species of cyanobacteria, diatoms, and dinoflagellates, the specific genes and enzymatic steps involved have not been identified in these primary producers. frontiersin.orgnih.gov

Several metabolic routes have been proposed, but they remain hypothetical. frontiersin.org One recent hypothesis suggests that cyanobacterial BMAA might originate from the breakdown or hydrolysis of a larger, methylated peptide. frontiersin.orgnih.gov This is supported by the fact that BMAA has been found in a bound form within a family of secondary metabolites called paenilamicins, which are produced by the honey bee pathogen Paenibacillus larvae. frontiersin.orgnih.gov Researchers have elucidated the genetic basis for the synthesis of the BMAA moieties in this bacterium, but homologs of these genes have not been detected in cyanobacteria, suggesting a different evolutionary origin or a yet-to-be-discovered pathway. frontiersin.orgnih.gov

The ability to produce BMAA appears to be a conserved feature among cyanobacteria, with studies finding it in a wide range of free-living and symbiotic species from marine, freshwater, and terrestrial habitats. researchgate.netpnas.org Further research using genomic and transcriptomic approaches is needed to identify the biosynthetic gene clusters in these environmentally significant organisms. nih.gov Elucidating these pathways could provide tools for monitoring BMAA-producing organisms and understanding the environmental factors, such as nitrogen availability, that regulate its production. nih.govmdpi.com

Investigation of Synergistic and Antagonistic Effects with Other Environmental Factors and Compounds

BMAA does not exist in isolation in the environment. Organisms are typically exposed to a complex mixture of substances, and the toxicity of BMAA may be altered by the presence of other compounds. frontiersin.orgmdpi.com Research into these interactions is crucial for a realistic assessment of its environmental health risk.

Studies have shown that BMAA can act synergistically with other environmental neurotoxins. For example, co-exposure to BMAA and methylmercury (B97897) has been demonstrated to be more toxic than exposure to either compound alone. nih.gov This synergistic toxicity appears to be mediated by the depletion of glutathione (B108866), a major cellular antioxidant, suggesting that the combined exposure enhances oxidative stress. nih.gov

Furthermore, BMAA is often found alongside other potentially toxic metals in the environment, such as lead, aluminum, and iron, which are also implicated in neurodegeneration. mdpi.comnih.gov The interaction between BMAA and these metals is an important but understudied area. The use of pure, synthetic BMAA in most laboratory experiments may not fully capture its toxicity, as natural cyanobacterial extracts containing a mixture of BMAA, its isomers, and other toxins could have additive or multiplicative effects. frontiersin.orgmdpi.com Understanding these synergistic and potentially antagonistic interactions is a key future research direction.

Development of Advanced In Silico Models for Predicting BMAA Interactions

Computational, or in silico, modeling offers a powerful tool for investigating the molecular mechanisms of BMAA toxicity at a level of detail that is difficult to achieve through experimental methods alone. nih.govdigitellinc.com These models can simulate and predict how BMAA and its derivatives interact with biological molecules, providing insights into its potential modes of action.

Molecular dynamics simulations have been used to investigate the binding of BMAA and its carbamate adducts to the ionotropic glutamate receptor 2 (GluR2). nih.govacs.orgresearchgate.net These computational studies have shown that the carbamate adducts, rather than BMAA itself, may be the more stable and potent modulators of this receptor, binding with an affinity comparable to the natural agonist, glutamate. nih.govresearchgate.net This provides a strong rationale for the excitotoxicity mechanism of BMAA. acs.org

Other in silico studies have focused on different potential targets. For instance, computational chemistry programs have been used to simulate the binding of BMAA to ubiquitin, a small protein essential for the degradation of unwanted proteins in cells. digitellinc.com Preliminary results from these models suggest that BMAA preferentially binds near key lysine (B10760008) residues on ubiquitin, which could potentially alter its structure and inhibit its function in protein degradation. digitellinc.com This could help explain the buildup of protein aggregates observed in some chronic exposure models. digitellinc.com The development of more sophisticated in silico models will be invaluable for generating and testing hypotheses about BMAA's molecular targets and toxic pathways.

Fostering Interdisciplinary Research to Bridge Environmental and Biological Sciences

The complexity of the BMAA issue, from its environmental production to its potential role in human disease, necessitates a highly interdisciplinary research approach. nih.gov Effectively addressing the current challenges requires breaking down silos between scientific disciplines and fostering collaboration among experts in analytical chemistry, environmental microbiology, toxicology, epidemiology, and the neurosciences. nih.govresearchgate.net

A "One Health" perspective, which recognizes the interconnectedness of human, animal, and environmental health, is particularly relevant to BMAA research. youtube.com For example, studying the bioaccumulation of BMAA in aquatic food webs—from cyanobacteria to shellfish and fish, and on to top predators like dolphins—can provide insights into potential human exposure routes and serve as an early warning system for environmental health risks. frontiersin.orgyoutube.com

Future progress will depend on integrating findings from these diverse fields. This includes:

Environmental scientists tracking the global distribution and bloom dynamics of BMAA-producing organisms. mdpi.comnih.gov

Analytical chemists developing and standardizing more reliable detection methods. plos.orgnih.gov

Biologists and toxicologists using advanced cellular and animal models to elucidate mechanisms of toxicity. nih.govnih.gov

Epidemiologists conducting carefully designed studies to investigate potential links between environmental BMAA exposure and the incidence of neurodegenerative diseases in human populations. researchgate.netnih.gov

By combining population-level data with laboratory-based mechanistic studies, a more complete picture of the risks associated with BMAA can be constructed. researchgate.net Such collaborative efforts are essential to move the field forward and provide a solid scientific basis for public health assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.